Product packaging for 7-Aminoquinolin-4-ol(Cat. No.:CAS No. 1027189-62-3)

7-Aminoquinolin-4-ol

Cat. No.: B1277477
CAS No.: 1027189-62-3
M. Wt: 160.17 g/mol
InChI Key: RPWFHAGOHIYPPS-UHFFFAOYSA-N
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Description

7-Aminoquinolin-4-ol is a quinoline derivative that serves as a versatile chemical intermediate and privileged scaffold in medicinal chemistry research. Its core structure is integral to the development of novel therapeutic agents, particularly in the fields of anti-infectives and oncology. The quinoline nucleus, especially 4-aminoquinolines, is a well-established pharmacophore in drug discovery . In antimalarial research, 4-aminoquinoline-based compounds like chloroquine have been foundational. The 7-amino substituent on the quinoline ring presents an opportunity for molecular hybridization—a strategy used to conjugate multiple pharmacophores into a single molecule to overcome drug resistance and enhance efficacy against Plasmodium strains . Researchers utilize this compound as a key starting material for synthesizing bi- and tri-pharmacophoric hybrids targeted at multi-drug resistant malaria. In anticancer research, 4-aminoquinoline derivatives are investigated for their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines . The mechanism is multifaceted, often involving disruption of autophagic flux and lysosomal activity, leading to cytotoxic effects . Furthermore, the this compound scaffold can be functionalized to create hybrid molecules with enhanced antiproliferative activity, as demonstrated by hybrids conjugating quinoline with benzimidazole moieties which show promising growth inhibition in leukemia and lymphoma cell lines . This product is intended for research applications as a chemical building block in the synthesis of more complex molecules for biological evaluation. It is the user's responsibility to characterize any synthesized compounds and validate their biological activity and safety profile. Handling Note: For Research Use Only. Not for human or veterinary diagnostic or therapeutic uses. Handle all chemicals in accordance with laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O B1277477 7-Aminoquinolin-4-ol CAS No. 1027189-62-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-amino-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWFHAGOHIYPPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434068
Record name 7-Aminoquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027189-62-3
Record name 7-Aminoquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 7-Aminoquinolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 7-Aminoquinolin-4-ol. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic pathway and predicted characterization parameters based on established chemical principles and data from analogous compounds.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The introduction of amino and hydroxyl groups at various positions on the quinoline ring can significantly modulate the compound's physicochemical properties and biological efficacy. This compound, a bifunctional quinoline derivative, represents a promising but underexplored molecule for potential applications in drug discovery and materials science. This guide details a proposed synthetic route and the expected analytical characterization of this compound.

Proposed Synthesis of this compound

A feasible and efficient synthetic route to this compound involves a two-step process commencing with the synthesis of the intermediate, 7-nitroquinolin-4-ol, followed by its reduction to the target amino compound.

Step 1: Synthesis of 7-Nitroquinolin-4-ol

The synthesis of the nitro-intermediate can be achieved via a cyclization reaction, such as the Conrad-Limpach reaction, between 3-nitroaniline and a suitable three-carbon synthon like diethyl malonate or ethyl acetoacetate.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine one equivalent of 3-nitroaniline with two equivalents of diethyl malonate.

  • Heating: Heat the reaction mixture at 150°C for 2 hours.

  • Cyclization: Allow the mixture to cool to approximately 100°C and slowly add an excess of a high-boiling point solvent, such as Dowtherm A, to serve as a heat transfer agent. Heat the mixture to 250°C for 30 minutes to facilitate the cyclization.

  • Isolation and Purification: Cool the reaction mixture to room temperature, which should induce the precipitation of the product. Collect the solid by vacuum filtration, wash with a suitable solvent like ethanol or diethyl ether to remove unreacted starting materials and byproducts. The crude 7-nitroquinolin-4-ol can be further purified by recrystallization.

Step 2: Reduction of 7-Nitroquinolin-4-ol to this compound

The final step involves the reduction of the nitro group to an amino group. A common and effective method for this transformation is the use of sodium dithionite.

Experimental Protocol:

  • Dissolution: Suspend the synthesized 7-nitroquinolin-4-ol in a mixture of water and a co-solvent such as ethanol or methanol in a round-bottom flask.

  • Reduction: Heat the suspension to a gentle reflux and add an excess of sodium dithionite portion-wise. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. Adjust the pH to basic (pH 8-9) using a suitable base, such as sodium carbonate, to precipitate the product.

  • Isolation and Purification: Collect the precipitated this compound by vacuum filtration and wash thoroughly with water. The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound would be conducted using standard analytical techniques. The expected data, based on the analysis of structurally similar compounds, are summarized below.

Predicted Physicochemical and Spectroscopic Data
ParameterPredicted Value/Observation
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
Appearance Off-white to light brown solid
Melting Point >250 °C (decomposes)
¹H NMR (DMSO-d₆, 400 MHz) δ 8.0-8.2 (d, 1H, H5), 7.0-7.2 (d, 1H, H2), 6.8-7.0 (dd, 1H, H6), 6.6-6.8 (d, 1H, H8), 5.8-6.0 (d, 1H, H3), 5.5-5.7 (s, 2H, NH₂), 11.0-12.0 (s, 1H, OH)
¹³C NMR (DMSO-d₆, 100 MHz) δ 175-180 (C4), 145-150 (C7), 140-145 (C8a), 135-140 (C2), 125-130 (C5), 120-125 (C4a), 115-120 (C6), 105-110 (C8), 100-105 (C3)
FT-IR (KBr, cm⁻¹) 3400-3200 (N-H and O-H stretching), 1640-1620 (C=O stretching), 1600-1580 (C=C aromatic stretching), 1550-1530 (N-H bending)
Mass Spectrometry (ESI+) m/z 161.07 [M+H]⁺

Workflow and Pathway Diagrams

To visually represent the processes described, the following diagrams have been generated using Graphviz.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 7-Nitroquinolin-4-ol cluster_step2 Step 2: Reduction 3-Nitroaniline 3-Nitroaniline Cyclization Cyclization 3-Nitroaniline->Cyclization Diethyl Malonate Diethyl Malonate Diethyl Malonate->Cyclization 7-Nitroquinolin-4-ol 7-Nitroquinolin-4-ol Cyclization->7-Nitroquinolin-4-ol Reduction Reduction 7-Nitroquinolin-4-ol->Reduction This compound This compound Reduction->this compound CharacterizationWorkflow Synthesized Product Synthesized Product Purity & Identity Confirmation Purity & Identity Confirmation Synthesized Product->Purity & Identity Confirmation NMR NMR Purity & Identity Confirmation->NMR FT-IR FT-IR Purity & Identity Confirmation->FT-IR Mass Spec Mass Spec Purity & Identity Confirmation->Mass Spec Melting Point Melting Point Purity & Identity Confirmation->Melting Point Final Characterized Compound Final Characterized Compound NMR->Final Characterized Compound FT-IR->Final Characterized Compound Mass Spec->Final Characterized Compound Melting Point->Final Characterized Compound QuinolineActivity cluster_cancer Anticancer Activity cluster_antimalarial Antimalarial Activity Quinoline Derivative Quinoline Derivative DNA Intercalation DNA Intercalation Quinoline Derivative->DNA Intercalation Topoisomerase Inhibition Topoisomerase Inhibition Quinoline Derivative->Topoisomerase Inhibition Heme Detoxification Inhibition Heme Detoxification Inhibition Quinoline Derivative->Heme Detoxification Inhibition Apoptosis Apoptosis DNA Intercalation->Apoptosis Topoisomerase Inhibition->Apoptosis Parasite Death Parasite Death Heme Detoxification Inhibition->Parasite Death

Spectroscopic Profile of 7-Aminoquinolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available spectroscopic data for 7-Aminoquinolin-4-ol, a quinoline derivative of interest in medicinal chemistry and materials science. Due to the limited availability of comprehensive experimental data for this compound in public databases, this document also presents data for the closely related isomer, 5-Amino-8-hydroxyquinoline, to serve as a valuable reference. The guide includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that are broadly applicable to the analysis of quinoline derivatives. Furthermore, a logical workflow for the spectroscopic analysis of such compounds is visualized using a Graphviz diagram. This document is intended to be a resource for researchers engaged in the synthesis, characterization, and application of substituted quinolines.

Introduction

This compound, also known as 7-amino-4-hydroxyquinoline, is a heterocyclic organic compound. As a derivative of the quinoline scaffold, which is a core structure in many biologically active compounds, this compound holds potential for investigation in drug discovery and development. Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of such novel compounds. This guide aims to collate and present the key spectroscopic data relevant to its characterization.

Spectroscopic Data

The following sections summarize the anticipated and available spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

No experimentally verified ¹H NMR data for this compound was found in the searched databases.

¹³C NMR (Carbon NMR) Data

No experimentally verified ¹³C NMR data for this compound was found in the searched databases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Anticipated IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3500-3300O-H (phenol) and N-H (amine)Stretching
3100-3000Aromatic C-HStretching
1650-1500C=C and C=N (aromatic rings)Stretching
1300-1000C-N and C-OStretching
900-675Aromatic C-HOut-of-plane bend
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry Data for 5-Amino-8-hydroxyquinoline

The following data is for the isomer 5-Amino-8-hydroxyquinoline, as found in the NIST database.[1]

m/zInterpretation
160Molecular ion [M]⁺
132Loss of CO
131Loss of HCN from the pyridine ring
104Further fragmentation

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the quinoline derivative.

Materials and Equipment:

  • Sample of the quinoline derivative (approx. 5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes (5 mm diameter)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve the appropriate amount of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial. Add a small drop of TMS as an internal standard.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of the ¹³C isotope. A proton-decoupled sequence is commonly used.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios and analyze the chemical shifts and coupling constants to assign the signals to the respective protons. Assign the peaks in the ¹³C NMR spectrum based on their chemical shifts.

IR Spectroscopy

Objective: To identify the functional groups present in the quinoline derivative.

Materials and Equipment:

  • Sample of the quinoline derivative (solid)

  • Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.[2]

  • Spatula

  • Ethanol or acetone for cleaning

Procedure (using ATR-FTIR):

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.[2]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened wipe after the measurement.

Procedure (using KBr pellet):

  • Sample Preparation: Grind a small amount of the sample with dry potassium bromide (KBr) powder in an agate mortar and pestle.[3]

  • Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.[3]

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the quinoline derivative.

Materials and Equipment:

  • Sample of the quinoline derivative

  • Mass spectrometer (e.g., with Electron Ionization - EI source)

  • Volatile solvent (e.g., methanol, acetonitrile)

Procedure (using EI-MS):

  • Sample Introduction: Introduce the sample into the ion source. For volatile compounds, this can be done via a heated probe or a gas chromatograph inlet.[4][5]

  • Ionization: Bombard the sample molecules with a high-energy electron beam to induce ionization, typically forming a radical cation (molecular ion).[4][5]

  • Acceleration: Accelerate the resulting ions into the mass analyzer using an electric field.

  • Mass Analysis: Separate the ions based on their mass-to-charge (m/z) ratio using a magnetic or electric field.

  • Detection: Detect the ions and record their abundance.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to gain structural information.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Reporting Reporting & Publication Structure_Elucidation->Reporting Purity_Assessment->Reporting

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Logical Relationship of Spectroscopic Techniques

This diagram shows the relationship between the different spectroscopic techniques and the type of information they provide for structural elucidation.

Spectroscopic_Information cluster_techniques Spectroscopic Techniques cluster_information Derived Information Molecule This compound NMR NMR Molecule->NMR IR IR Molecule->IR MS MS Molecule->MS Connectivity Carbon-Hydrogen Framework (Connectivity) NMR->Connectivity Functional_Groups Functional Groups (e.g., -OH, -NH₂) IR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Structure Final Structure Connectivity->Structure Functional_Groups->Structure Molecular_Weight->Structure

Caption: The relationship between spectroscopic techniques and the structural information derived from them.

References

biological activity of 7-Aminoquinolin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of 7-Aminoquinolin-4-ol Derivatives

Executive Summary: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. This technical guide focuses on the biological activities of this compound derivatives and their predominant tautomeric form, 7-Amino-4-quinolones. These compounds have emerged as significant candidates in drug discovery, demonstrating promising anticancer and antimicrobial properties. This document provides a comprehensive overview of their synthesis, mechanisms of action, and structure-activity relationships. It includes quantitative biological activity data, detailed experimental protocols for key assays, and visualizations of cellular pathways and experimental workflows to support researchers, scientists, and drug development professionals.

Introduction to the this compound Scaffold

Quinoline is a heterocyclic aromatic compound composed of a fused benzene and pyridine ring. Derivatives of this scaffold are known to exhibit a vast range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory effects.[1] The specific focus of this guide, the this compound core, is characterized by an amino group at the 7-position and a hydroxyl group at the 4-position.

This structure exists in a tautomeric equilibrium with its keto form, 7-Aminoquinolin-4(1H)-one, commonly referred to as a 7-amino-4-quinolone. In the scientific literature and for the purpose of biological activity, the 4-quinolone form is the more prevalently studied and stable tautomer. Therefore, this guide will primarily refer to the scaffold as 7-amino-4-quinolone while acknowledging its relationship to the this compound form. The strategic placement of the amino group and the 4-oxo functionality makes this scaffold a versatile platform for developing targeted therapeutic agents, primarily in the fields of oncology and microbiology.

General Synthesis Strategy

The synthesis of the 7-amino-4-quinolone core is often achieved through established methods of heterocyclic chemistry. A common and effective approach is the Conrad-Limpach reaction, which involves the condensation of a substituted aniline (in this case, a benzene-1,3-diamine derivative) with a β-ketoester, followed by thermal cyclization. Subsequent modifications can be made to the core structure to generate a library of derivatives.

G reactant reactant intermediate intermediate product product condition condition A m-Phenylenediamine (Substituted Aniline) p1 A->p1 B Ethyl Acetoacetate (β-Ketoester) B->p1 C Condensation Intermediate p2 C->p2 Step 2: Thermal Cyclization (Loss of EtOH, ~250°C) D 7-Amino-4-hydroxy-2-methylquinoline E 7-Amino-2-methylquinolin-4(1H)-one (Core Scaffold) D->E Tautomerization p1->C Step 1: Condensation (Loss of H₂O) p2->D

Caption: General workflow for the synthesis of the 7-amino-4-quinolone scaffold.

Anticancer Activity

Derivatives of the 7-amino-4-quinolone scaffold have demonstrated significant potential as anticancer agents. Studies on compounds such as 7-amino-4-methylquinolin-2(1H)-one have shown selective cytotoxicity against various cancer cell lines.[2][3] The mechanism of action often involves the induction of cell cycle arrest and apoptosis, leading to the inhibition of tumor cell proliferation.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the growth inhibitory (GI₅₀) values for representative 4-aminoquinoline derivatives against various breast cancer cell lines.

Compound IDCore StructureR Group (Substitution)Target Cell LineActivity (GI₅₀, µM)Citation
VR23 (13) 7-chloro-4-piperazinyl-quinoline2,4-dinitrophenylsulfonylMDA-MB468Effective¹[4]
33 7-chloro-4-aminoquinoline sulfonamidethiophenyl-2-carboxylic acid methyl esterMDA-MB2315.97[4]
33 7-chloro-4-aminoquinoline sulfonamidethiophenyl-2-carboxylic acid methyl esterMDA-MB4684.18[4]
33 7-chloro-4-aminoquinoline sulfonamidethiophenyl-2-carboxylic acid methyl esterMCF74.22[4]
CA-4 Analog (65) 7-tert-butyl-quinoline3-hydroxy-4-methoxyphenylMCF-70.02 - 0.04[5]
Pyrroloquinolinone (47) 7-phenyl-pyrrolo[3,2-f]quinolin-9-oneVariesHuman Leukemia0.45[5]

¹Specific GI₅₀ value not provided in the abstract, but compound was identified as the most desirable in the series, with up to 17.6-fold higher selectivity for cancer cells over non-cancer cells.[4]

Experimental Protocol: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB231) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 7-amino-4-quinolone derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀/GI₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Visualization: Proposed Anticancer Mechanism

G compound compound pathway pathway process process outcome outcome A 7-Amino-4-quinolone Derivative B Cellular Uptake A->B C Interaction with Cellular Target (e.g., Kinase, DNA) B->C D Signal Transduction Cascade Disruption C->D E Cell Cycle Arrest (G2/M Phase) D->E F Activation of Caspase Pathway D->F G Apoptosis (Programmed Cell Death) E->G F->G H Inhibition of Tumor Growth G->H

Caption: Proposed mechanism of action for anticancer 7-amino-4-quinolone derivatives.

Antimicrobial Activity

The quinolone scaffold is famous for its antibacterial properties, with fluoroquinolones being a major class of antibiotics. While research on the specific 7-amino-4-quinolone core is emerging, related structures with substitutions at the 7-position (e.g., 7-methoxy) have shown potent antimicrobial and antibiofilm activities.[6] These compounds are often effective against both Gram-positive and Gram-negative bacteria.

Data Presentation: In Vitro Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values for 7-methoxyquinoline derivatives against pathogenic microbes.

Compound IDCore StructureR Group (Sulfonamide Moiety)Target OrganismActivity (MIC, µg/mL)Citation
3l 4-amino-7-methoxyquinolineSulfamethazineE. coli7.812[6]
3l 4-amino-7-methoxyquinolineSulfamethazineC. albicans31.125[6]
QQ2 Quinolinequinone4-chloro-3-trifluoromethyl-phenylaminoStaphylococcus spp.1.22 - 9.76[7]
QQ6 Quinolinequinone3,5-bis(trifluoromethyl)-phenylaminoStaphylococcus spp.2.44 - 9.76[7]
Hybrid 19 5-chloro-8-hydroxyquinolineCiprofloxacinS. aureus (Resistant)4 - 16[8]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Culture the bacterial strain (e.g., E. coli, S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using the broth medium. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density with a plate reader.

Visualization: Proposed Antimicrobial Mechanism

G cluster_0 Bacterial Cell compound compound bacterium bacterium process process outcome outcome B Cell Membrane D Membrane Permeabilization B->D Disruption C Intracellular Components (Proteins, DNA) E Protein & Ion Leakage C->E Release A 7-Substituted Quinolone Derivative A->B Binding D->E F Bacterial Cell Death E->F

Caption: Proposed mechanism of bacterial cell membrane disruption by quinolone derivatives.

Conclusion and Future Perspectives

The this compound scaffold and its tautomer, 7-amino-4-quinolone, represent a "privileged structure" in medicinal chemistry. The derivatives of this core exhibit a compelling range of biological activities, most notably in the areas of anticancer and antimicrobial research. The presence of the amino group at the 7-position provides a crucial handle for synthetic modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Future research should focus on expanding the library of derivatives to further probe the structure-activity relationships, particularly concerning substitutions on the 7-amino group and at other positions on the quinoline ring. Investigating dual-action compounds that possess both anticancer and antimicrobial properties could lead to novel therapies. Furthermore, detailed mechanistic studies, including the identification of specific molecular targets such as protein kinases or bacterial enzymes, will be critical for advancing these promising compounds from preclinical research into clinical development.

References

In-Depth Technical Guide: Physicochemical Properties of 7-Aminoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document provides a comprehensive overview of the known and predicted physicochemical properties of 7-Aminoquinolin-4-ol. It is important to note that experimentally determined data for this specific compound (CAS: 1027189-62-3) is limited in publicly available scientific literature. Therefore, this guide also includes comparative data from structurally similar compounds and outlines general experimental protocols for the determination of key physicochemical parameters.

Core Physicochemical Properties

This compound is a heterocyclic aromatic compound with the molecular formula C₉H₈N₂O.[1] Its structure suggests potential for hydrogen bonding, aromatic stacking, and acid-base interactions, all of which are critical for its behavior in biological and chemical systems.

Data Summary

The following table summarizes the available and comparative physicochemical data for this compound and related compounds.

PropertyThis compound7-Aminoquinoline (Comparative)3-Aminoquinolin-4-ol (Comparative)
CAS Number 1027189-62-3580-19-8[2]129377-66-8[3]
Molecular Formula C₉H₈N₂O[1]C₉H₈N₂[2]C₉H₈N₂O[3]
Molecular Weight 160.17 g/mol [1][4]144.17 g/mol [2]160.17 g/mol [3]
Melting Point Data not available93-96 °CData not available
Boiling Point Data not available266.6 °C at 760 mmHgData not available
Solubility Data not availableSlightly soluble in cold water, readily soluble in hot water and most organic solvents.[5]Data not available
pKa Data not availableData not available in searched literatureData not available
logP (Computed) Data not available1.5[2]1.1[3]

Experimental Protocols

Detailed experimental procedures are crucial for obtaining reliable physicochemical data. The following are generalized protocols applicable to quinoline derivatives.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter influencing the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, and biological activity. Potentiometric titration is a standard method for its determination.[6][7]

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the test compound (e.g., 1 mM this compound) in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[6]

  • Titration Procedure:

    • Calibrate a pH meter using standard buffers (pH 4, 7, and 10).

    • Place a known volume of the test compound solution into a thermostatted titration vessel.

    • If the compound is a base, titrate with the standardized strong acid. If it is an acid, titrate with the standardized strong base.

    • Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The pKa can be determined from the inflection point of the sigmoid curve, which corresponds to the pH at which the compound is 50% ionized.[7]

    • Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation at various points along the titration curve.

    • Perform the titration in triplicate to ensure reproducibility.[6]

Determination of Aqueous Solubility

Solubility is a key determinant of a drug's bioavailability. The shake-flask method is a common technique to determine equilibrium solubility.

Methodology:

  • Sample Preparation:

    • Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2, 5, 7.4, 9).

  • Equilibration:

    • Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After equilibration, centrifuge or filter the samples to separate the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant.

    • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

  • Data Interpretation:

    • The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

    • The pH-solubility profile provides valuable insights into the ionization behavior of the compound.

Potential Biological Significance and Signaling Pathways

While no specific signaling pathways involving this compound have been documented in the reviewed literature, the 4-aminoquinoline scaffold is a well-established pharmacophore with diverse biological activities.

  • Antimalarial Activity: Derivatives of 4-aminoquinoline, such as chloroquine and amodiaquine, have been cornerstone antimalarial drugs.[8]

  • Anticancer Activity: The aminoquinoline core has been investigated for its anticancer properties. Some 4-aminoquinoline derivatives have been shown to target the HIF-1α signaling pathway, which is crucial for tumor survival under hypoxic conditions.[9]

  • Neuroprotective Effects: Certain 4-amino-7-chloroquinoline derivatives have been identified as agonists of the nuclear receptor NR4A2 (Nurr1). This receptor is essential for the development and survival of midbrain dopamine neurons, making it a promising target for neuroprotective therapies in Parkinson's disease.[10]

Given its structural similarity to these biologically active molecules, this compound could be a valuable starting point for the design and synthesis of novel therapeutic agents.

Visualizations

Experimental Workflow for pKa Determination

experimental_workflow_pka cluster_titration Titration cluster_analysis Data Analysis prep_compound Prepare Test Compound Solution calibrate Calibrate pH Meter prep_compound->calibrate prep_titrant Prepare Standardized Titrant (Acid/Base) prep_titrant->calibrate prep_electrolyte Prepare Background Electrolyte Solution prep_electrolyte->calibrate titrate Perform Potentiometric Titration calibrate->titrate plot Plot Titration Curve titrate->plot determine_pka Determine pKa from Inflection Point plot->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

References

7-Aminoquinolin-4-ol (CAS 1027189-62-3): A Technical Overview of a Sparsely Documented Research Chemical

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoquinolin-4-ol, identified by the CAS number 1027189-62-3, is a heterocyclic organic compound belonging to the quinoline family. Quinoline and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, forming the core scaffold of numerous pharmaceuticals. This document aims to provide a comprehensive technical guide on this compound. However, it is crucial to note that publicly available information on this specific isomer is exceedingly limited. While the broader class of aminoquinolines has been extensively studied, this compound remains a largely uncharacterized research chemical. This guide will summarize the available data and provide context based on related compounds.

Chemical and Physical Properties

PropertyValueSource
CAS Number 1027189-62-3N/A
Molecular Formula C₉H₈N₂ON/A
Molecular Weight 160.17 g/mol N/A
Canonical SMILES C1=CC2=C(C=C1N)N=CC=C2ON/A
InChI Key Not availableN/A
Appearance Not availableN/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not availableN/A

Synthesis and Experimental Protocols

A specific, detailed, and validated experimental protocol for the synthesis of this compound (CAS 1027189-62-3) is not described in the accessible scientific literature. However, general synthetic strategies for substituted quinolinols can be inferred from the literature on related compounds. A plausible synthetic approach could involve the cyclization of an appropriately substituted aniline derivative.

Hypothetical Synthetic Workflow:

The following diagram illustrates a generalized and hypothetical workflow for the synthesis of a substituted quinolinol, which could potentially be adapted for this compound. This is a conceptual representation and has not been experimentally validated for this specific compound.

G cluster_0 Conceptual Synthetic Workflow for a Substituted Quinolinol A Starting Materials (e.g., Substituted Aniline, Diethyl Malonate) B Condensation Reaction A->B Reagents, Catalyst C Cyclization (e.g., Gould-Jacobs reaction) B->C High Temperature D Intermediate (e.g., 4-Hydroxyquinoline Ester) C->D E Hydrolysis and Decarboxylation D->E Acid/Base F Purification (e.g., Recrystallization, Chromatography) E->F G Final Product (this compound) F->G G cluster_0 Hypothetical Cellular Targets of a Quinoline Derivative A This compound (Hypothetical Agent) B Cellular Uptake A->B C DNA Intercalation / Topoisomerase Inhibition B->C D Kinase Inhibition (e.g., PI3K/Akt pathway) B->D E Induction of Oxidative Stress B->E G Inhibition of Parasite Heme Polymerization B->G F Apoptosis / Cell Cycle Arrest C->F D->F E->F H Antiparasitic Effect G->H

Tautomerism in 7-Aminoquinolin-4-ol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Aminoquinolin-4-ol, a substituted quinoline, is a molecule of significant interest in medicinal chemistry and drug development due to the prevalence of the 4-quinolone scaffold in numerous therapeutic agents. A critical, yet often overlooked, aspect of its molecular character is the phenomenon of tautomerism. This guide provides a comprehensive technical overview of the potential tautomeric forms of this compound, drawing upon established principles from analogous quinoline systems. While direct experimental and computational data for this specific molecule are not extensively available in the current literature, this document extrapolates from studies on closely related 4-hydroxyquinolines and 7-aminoquinolines to predict its tautomeric behavior. This guide covers the principal tautomeric forms, the key factors influencing their equilibrium, and the experimental and computational methodologies employed for their characterization.

Introduction to Tautomerism in Heterocyclic Systems

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be interconverted by the migration of a proton. In heterocyclic chemistry, particularly in molecules possessing both amine and hydroxyl functionalities on a quinoline ring system, several types of tautomerism can occur. For this compound, two primary tautomeric equilibria are of interest: the keto-enol and the amino-imino tautomerism. Understanding the predominant tautomeric form is crucial as it significantly influences the molecule's physicochemical properties, such as its pKa, lipophilicity, hydrogen bonding capabilities, and ultimately its biological activity and pharmacokinetic profile.

Potential Tautomeric Forms of this compound

Based on the structural features of this compound, three principal tautomeric forms can be postulated to exist in equilibrium.

  • Amino-Enol Form (7-Amino-4-hydroxyquinoline): This form contains a hydroxyl group at the 4-position and an amino group at the 7-position.

  • Amino-Keto Form (7-Amino-1H-quinolin-4-one): This tautomer features a ketone at the 4-position and an amino group at the 7-position. Studies on various 4-hydroxyquinoline derivatives have consistently shown that the keto form is generally the more stable and, therefore, the predominant tautomer.[1][2][3]

  • Imino-Keto Form (7-Imino-1,7-dihydroquinolin-4-one): This form arises from the migration of a proton from the amino group to the quinoline ring nitrogen, resulting in an imine at the 7-position and a ketone at the 4-position. The relative stability of this form is influenced by factors such as aromaticity and intramolecular hydrogen bonding.

The equilibrium between these forms can be influenced by the solvent, pH, and temperature.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis X_ray X-ray Crystallography Purification->X_ray

References

The Silent Emergence of a Quinoline Core: An In-depth Technical Guide to the Early Discovery and History of 7-Aminoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, most notably for its foundational role in the development of antimalarial drugs. While compounds like chloroquine and quinine are well-documented historical triumphs, the origins of many other quinoline derivatives are less clearly defined. This technical guide delves into the early discovery and history of a specific, yet significant, member of this family: 7-Aminoquinolin-4-ol. Due to a lack of definitive primary literature pinpointing its initial synthesis, this guide reconstructs a plausible historical context and early synthetic pathways based on the prevalent chemical methodologies of the era, alongside a review of modern synthetic approaches.

The quest for synthetic antimalarials in the early 20th century spurred extensive research into quinoline chemistry. Following the isolation of quinine from cinchona bark in 1820, chemists sought to replicate and improve upon its therapeutic properties. This led to the exploration of a vast chemical space of substituted quinolines, with variations in the position and nature of functional groups. It is within this fervent period of discovery that the synthesis of numerous amino and hydroxy substituted quinolines, including likely precursors to this compound, was undertaken.

Plausible Early Synthetic Pathways

The early synthesis of the quinoline core was dominated by several named reactions. These methods, typically involving the reaction of anilines with α,β-unsaturated carbonyl compounds or their precursors, provided a versatile toolkit for accessing a wide array of quinoline derivatives. Based on the common starting materials and reaction mechanisms of the time, a probable historical route to this compound can be postulated.

A likely approach would have involved a variation of the Combes quinoline synthesis or the Conrad-Limpach reaction . A hypothetical pathway starting from a suitably substituted aniline, such as m-phenylenediamine or a protected derivative, is outlined below.

plausible_early_synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation cluster_step4 Step 4: Nitration cluster_step5 Step 5: Reduction 3-Aminophenol 3-Aminophenol Intermediate_A Intermediate Enamine 3-Aminophenol->Intermediate_A Heat Diethyl_malonate Diethyl malonate Diethyl_malonate->Intermediate_A Intermediate_B 7-Hydroxy-4-quinolinol-3-carboxylate Intermediate_A->Intermediate_B High Temp. Intermediate_C 7-Hydroxy-4-quinolinol Intermediate_B->Intermediate_C Acid/Base Intermediate_D 7-Hydroxy-8-nitro-4-quinolinol (potential isomer) Intermediate_C->Intermediate_D HNO3/H2SO4 Target This compound Intermediate_D->Target Reducing Agent (e.g., Sn/HCl)

A plausible early synthetic route to this compound.
Experimental Protocols (Hypothetical Reconstruction)

Step 1: Condensation of 3-Aminophenol with Diethyl Malonate A mixture of 3-aminophenol and diethyl malonate would be heated, likely without a solvent, to drive the condensation reaction and form the corresponding enamine intermediate.

Step 2: Thermal Cyclization The resulting enamine would then be heated to a high temperature (typically >250 °C) in a high-boiling point solvent like diphenyl ether to induce cyclization, forming the quinoline ring system.

Step 3: Hydrolysis and Decarboxylation The ester group at the 3-position would be hydrolyzed using either acidic or basic conditions, followed by decarboxylation upon heating to yield 7-hydroxy-4-quinolinol.

Step 4 & 5: Nitration and Subsequent Reduction Introduction of the amino group at the 7-position would likely have been achieved through nitration followed by reduction. However, directing nitration specifically to the 7-position on the 4-hydroxyquinoline core would have been challenging and likely would have produced a mixture of isomers. A more controlled approach would involve starting with an aniline already containing a nitro group that could be protected and later reduced.

Modern Synthetic Approaches

Contemporary methods for the synthesis of substituted quinolines offer greater control and efficiency. A common modern strategy to synthesize this compound would likely involve the construction of the quinoline ring with the desired functional groups already in place or introduced through more selective modern reactions.

modern_synthesis cluster_start Starting Materials cluster_cyclization Gould-Jacobs Reaction cluster_amination Buchwald-Hartwig Amination cluster_deprotection Deprotection Aniline_Deriv 3-Amino-4-bromophenol (protected) Quinolinol_Intermediate 7-Bromo-4-hydroxyquinolinone derivative Aniline_Deriv->Quinolinol_Intermediate Cyclizing_Agent Diethyl malonate or ethyl acetoacetate Cyclizing_Agent->Quinolinol_Intermediate Protected_Target Protected This compound Quinolinol_Intermediate->Protected_Target Pd catalyst, ligand, base, amine source Final_Product This compound Protected_Target->Final_Product Deprotection step

A representative modern synthetic workflow.
Key Modern Experimental Protocol: Buchwald-Hartwig Amination

A plausible modern synthesis would utilize a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to introduce the amino group. This method offers high selectivity and functional group tolerance.

General Procedure: To a solution of a 7-bromo-4-hydroxyquinoline derivative (with the hydroxyl group potentially protected) in an appropriate solvent (e.g., toluene, dioxane), a palladium catalyst (e.g., Pd(OAc)2), a suitable ligand (e.g., a biarylphosphine), a base (e.g., sodium tert-butoxide), and an amine source (e.g., benzophenone imine, followed by hydrolysis) are added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed. After workup and purification, the protecting groups are removed to yield this compound.

Quantitative Data

Due to the scarcity of early literature on this compound, a comprehensive table of its physical and chemical properties from that era is not available. However, for context, the table below includes data for the closely related and historically significant antimalarial, 7-chloro-4-aminoquinoline, which would have been studied contemporaneously.

PropertyValue (for 7-chloro-4-aminoquinoline)
Molecular Formula C₉H₇ClN₂
Molar Mass 178.62 g/mol
Melting Point 148-151 °C
Appearance White to pale yellow crystalline powder

Conclusion

While the precise moment of the first synthesis of this compound remains obscured by the passage of time and the sheer volume of early 20th-century chemical research, its structural motifs are deeply rooted in the historical quest for synthetic antimalarials. The plausible early synthetic pathways, reconstructed from the foundational reactions of quinoline chemistry, highlight the ingenuity and the limitations of the era's synthetic chemists. In contrast, modern synthetic methods provide a testament to the advancements in chemical selectivity and efficiency. This guide, by contextualizing the likely origins and outlining contemporary synthetic strategies, provides a valuable resource for researchers and professionals in the field of drug discovery and development, underscoring the enduring legacy of the quinoline core in medicinal chemistry.

A Theoretical and Computational Investigation of 7-Aminoquinolin-4-ol: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific theoretical and computational studies focused exclusively on 7-Aminoquinolin-4-ol are not extensively available in peer-reviewed literature. This document, therefore, serves as a methodological guide, outlining a comprehensive research framework for investigating the electronic, structural, and spectroscopic properties of this compound. The presented data is illustrative and intended to exemplify the expected outcomes of such a study.

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. This compound, a specific analogue, holds potential for further drug development, necessitating a detailed understanding of its molecular characteristics. This whitepaper outlines a robust theoretical and computational workflow to elucidate the properties of this compound, providing a roadmap for researchers in drug design and computational chemistry.

Molecular Structure and Computational Workflow

A logical first step in the computational analysis of a molecule like this compound is to determine its optimized geometry and predict its spectroscopic properties. The following diagram illustrates a typical workflow for such a study.

Computational Workflow for this compound cluster_input Input cluster_dft DFT Calculations cluster_analysis Analysis and Output start Initial Structure of This compound geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt Initial Coordinates freq_calc Frequency Analysis (Vibrational Spectra) geom_opt->freq_calc Optimized Geometry nmr_calc NMR Shielding (GIAO Method) geom_opt->nmr_calc tddft_calc TD-DFT for Electronic Spectra (UV-Vis) geom_opt->tddft_calc struct_prop Optimized Molecular Structure & Parameters geom_opt->struct_prop vib_spectra IR & Raman Spectra Assignments freq_calc->vib_spectra nmr_spectra Predicted 1H & 13C NMR Chemical Shifts nmr_calc->nmr_spectra uv_vis_spectra Electronic Transitions & Absorption Maxima tddft_calc->uv_vis_spectra mo_analysis Molecular Orbital Analysis (HOMO-LUMO) tddft_calc->mo_analysis

Caption: A typical workflow for the computational analysis of this compound.

Methodology

Computational Details

All theoretical calculations would be performed using a quantum chemical software package such as Gaussian. The molecular geometry of this compound would be optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. The optimized structure would be confirmed as a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies in the vibrational frequency calculation.

Spectroscopic Predictions
  • Vibrational Spectroscopy: Harmonic vibrational frequencies would be calculated at the same level of theory to predict the infrared (IR) and Raman spectra.

  • NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method would be employed to predict the 1H and 13C NMR chemical shifts.

  • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) would be used to simulate the electronic absorption spectrum and analyze the nature of electronic transitions.

Illustrative Quantitative Data

The following tables present hypothetical, yet representative, data that could be expected from the proposed computational studies.

Table 1: Predicted Vibrational Frequencies
Vibrational ModeCalculated Frequency (cm⁻¹)IR IntensityRaman ActivityAssignment
ν(N-H) stretch (amino)3450HighMediumAsymmetric stretch
ν(N-H) stretch (amino)3350HighMediumSymmetric stretch
ν(O-H) stretch (hydroxyl)3200HighLowO-H stretch
ν(C=C) stretch (quinoline)1620MediumHighAromatic ring stretch
δ(N-H) bend (amino)1590HighMediumN-H scissoring
δ(O-H) bend (hydroxyl)1410MediumLowO-H in-plane bend
Table 2: Predicted NMR Chemical Shifts (ppm)
AtomPredicted 1H ShiftPredicted 13C Shift
H27.90-
C2-148.5
C3-110.2
H36.85-
C4-175.0 (C-OH)
C4a-140.1
H57.50-
C5-121.8
H67.20-
C6-128.9
C7-145.3 (C-NH2)
C8-115.6
H87.05-
C8a-149.2
Table 3: Predicted Electronic Transitions (TD-DFT)
TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S13.543500.15HOMO → LUMO
S0 → S24.133000.22HOMO-1 → LUMO
S0 → S34.772600.35HOMO → LUMO+1

Molecular Interaction Studies

To explore the potential of this compound as a drug candidate, molecular docking studies can be performed. This involves simulating the interaction of the molecule with a biological target, such as an enzyme or receptor.

Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_post Post-Docking Analysis ligand Ligand Preparation (this compound) - 3D structure generation - Energy minimization grid Define Binding Site (Grid Box Generation) ligand->grid receptor Receptor Preparation - Obtain PDB structure - Remove water, add hydrogens receptor->grid dock Perform Docking (e.g., AutoDock Vina) grid->dock poses Analyze Docking Poses & Binding Energies dock->poses interactions Visualize Interactions (H-bonds, hydrophobic) poses->interactions report Generate Report interactions->report

Caption: A generalized workflow for molecular docking studies of this compound.

Conclusion

This whitepaper presents a comprehensive theoretical and computational framework for the detailed investigation of this compound. The proposed methodologies, from DFT calculations to molecular docking, would provide invaluable insights into its electronic, structural, and interactive properties. The illustrative data underscores the depth of information that can be obtained, which is crucial for guiding future experimental work and accelerating the drug discovery process. The application of these computational techniques is essential for a modern, rational approach to drug design and development.

Methodological & Application

Application Notes and Protocols for 7-Aminoquinolin-4-ol in Fluorescence Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical and Spectral Properties

While specific experimental spectral data for 7-Aminoquinolin-4-ol is not widely published, we can estimate its properties based on similar aminoquinoline and hydroxyquinoline compounds. The following table summarizes these estimated and known properties.

PropertyValue/RangeCitation
Molecular FormulaC₉H₈N₂O
Molecular Weight160.17 g/mol
Estimated Excitation Max (λex)340 - 360 nm
Estimated Emission Max (λem)440 - 480 nm
Reactive GroupPrimary Amine (-NH₂)
Target Functional GroupsActivated Esters (e.g., NHS esters), Isothiocyanates, Aldehydes (via reductive amination)

Proposed Experimental Protocols

Due to the lack of specific published protocols for this compound, the following are proposed methods based on well-established bioconjugation techniques. Researchers should perform small-scale pilot experiments to optimize these conditions for their specific application.

Protocol 1: Two-Step Labeling of Proteins via Activation of this compound to an Isothiocyanate

This protocol first converts the primary amine of this compound into a more reactive isothiocyanate group, which can then efficiently label primary amines (e.g., lysine residues) on a target protein.

Materials:

  • This compound

  • Thiophosgene or a thiophosgene equivalent (e.g., phenyl chlorothionoformate)[1][2]

  • Anhydrous, amine-free solvent (e.g., Dichloromethane, Toluene)

  • Base (e.g., Triethylamine or solid Sodium Hydroxide)[1][2]

  • Protein to be labeled in an appropriate buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)

  • Quenching reagent (e.g., Tris or glycine buffer)

  • Purification column (e.g., size-exclusion chromatography)

Methodology:

Step 1: Synthesis of 7-Isothiocyanatoquinolin-4-ol (A-ITC)

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the anhydrous solvent.

  • Add the base to the reaction mixture.

  • Slowly add the thiophosgene or its equivalent to the stirred solution at 0°C.[3]

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the resulting 7-Isothiocyanatoquinolin-4-ol (A-ITC) by column chromatography.

  • Confirm the structure of the activated fluorophore by mass spectrometry and NMR.

Step 2: Protein Labeling with A-ITC

  • Dissolve the target protein in the labeling buffer at a concentration of 1-10 mg/mL.

  • Dissolve the purified A-ITC in an anhydrous, water-miscible solvent like DMSO or DMF.

  • Add a 10- to 20-fold molar excess of the A-ITC solution to the protein solution while gently stirring.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding a quenching reagent to a final concentration of 50-100 mM.

  • Remove the unreacted A-ITC and byproducts by passing the reaction mixture through a size-exclusion chromatography column.

  • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its estimated λex).

G cluster_activation Step 1: Activation of Fluorophore cluster_labeling Step 2: Protein Labeling amine This compound reagents Thiophosgene or equivalent + Base in Anhydrous Solvent amine->reagents React itc 7-Isothiocyanatoquinolin-4-ol (A-ITC) reagents->itc Forms purify_itc Purification (Column Chromatography) itc->purify_itc Purify purified_itc Purified A-ITC (in DMSO/DMF) protein Target Protein (in Labeling Buffer) protein->purified_itc Add conjugate Labeled Protein Conjugate purified_itc->conjugate Reacts with Amines quench Quench Reaction (Tris or Glycine) conjugate->quench purify_conjugate Purification (Size-Exclusion Chromatography) quench->purify_conjugate

Workflow for two-step protein labeling using an isothiocyanate-activated fluorophore.
Protocol 2: One-Step Labeling of Proteins using EDC/NHS Chemistry

This protocol activates the carboxyl groups on a protein (e.g., aspartic and glutamic acid residues) to form NHS esters, which then react with the primary amine of this compound.

Materials:

  • This compound

  • Protein to be labeled

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Reaction Buffer (e.g., 0.1 M Phosphate buffer, pH 7.2-7.5)

  • Quenching reagent (e.g., hydroxylamine)

  • Purification column (e.g., size-exclusion chromatography)

Methodology:

  • Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.

  • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.

  • Add a 100-fold molar excess of EDC and a 40-fold molar excess of NHS to the protein solution.

  • Incubate for 15-30 minutes at room temperature to activate the protein's carboxyl groups.

  • Immediately remove excess EDC and NHS using a desalting column equilibrated with the Reaction Buffer.

  • Dissolve this compound in a minimal amount of DMSO and add it to the activated protein solution (a 20- to 50-fold molar excess is recommended).

  • Incubate for 2 hours at room temperature.

  • Quench the reaction by adding hydroxylamine to a final concentration of 10 mM.

  • Purify the labeled protein conjugate using size-exclusion chromatography.

  • Characterize the conjugate by determining the degree of labeling.

G cluster_activation Protein Activation cluster_labeling Fluorophore Conjugation protein Protein with Carboxyl Groups (in Activation Buffer) edc_nhs EDC + NHS/Sulfo-NHS protein->edc_nhs Add activated_protein NHS-Ester Activated Protein edc_nhs->activated_protein Forms desalt Desalting Column activated_protein->desalt Purify purified_protein Activated Protein (in Reaction Buffer) fluorophore This compound (in DMSO) purified_protein->fluorophore Add conjugate Labeled Protein Conjugate fluorophore->conjugate Reacts with NHS-Esters quench Quench Reaction (Hydroxylamine) conjugate->quench purify_conjugate Purification (Size-Exclusion Chromatography) quench->purify_conjugate

Workflow for one-step protein labeling using EDC/NHS chemistry.

Data Presentation

The following table summarizes the key quantitative parameters for the proposed labeling protocols.

ParameterProtocol 1 (Isothiocyanate)Protocol 2 (EDC/NHS)
Target Functional Group Primary Amines (Lysine, N-terminus)Carboxyl Groups (Aspartate, Glutamate)
Fluorophore State Activated (Isothiocyanate)Unmodified
Protein State UnmodifiedActivated (NHS-Ester)
Reaction pH 8.5 - 9.0Activation: 6.0, Conjugation: 7.2-7.5
Molar Excess of Fluorophore 10- to 20-fold20- to 50-fold
Typical Reaction Time 1-2 hours at RT or overnight at 4°C2 hours at RT
Linkage Formed ThioureaAmide

Signaling Pathways and Applications

Once successfully conjugated to a biomolecule of interest (e.g., an antibody, enzyme, or nucleic acid), this compound-labeled probes can be utilized in a variety of applications, including:

  • Fluorescence Microscopy: Visualizing the localization and trafficking of the labeled biomolecule within cells.

  • Flow Cytometry: Identifying and sorting cells based on the presence of the labeled biomolecule on the cell surface.

  • Immunoassays (e.g., ELISA, Western Blotting): Detecting and quantifying the target molecule.

The specific signaling pathways that can be investigated depend entirely on the biomolecule to which the fluorophore is attached. For example, if conjugated to an antibody that targets a specific cell surface receptor, the probe could be used to study receptor internalization and downstream signaling events.

G cluster_probe Probe Development cluster_application Application fluorophore This compound conjugate Fluorescent Probe fluorophore->conjugate biomolecule Biomolecule of Interest (e.g., Antibody) biomolecule->conjugate target Biological Target (e.g., Cell Surface Receptor) conjugate->target Introduced to System binding Probe Binds to Target target->binding signal Downstream Signaling Events binding->signal detection Detection/Visualization (e.g., Microscopy, Flow Cytometry) signal->detection

Logical relationship from probe development to biological application.

Conclusion

This compound presents a promising, yet underexplored, scaffold for the development of fluorescent probes. The protocols and data presented here provide a foundational guide for researchers to begin exploring its potential in their own work. It is crucial to reiterate that these are proposed methods, and optimization will be necessary. Future work should focus on experimentally determining the spectral properties of this compound and its biomolecular conjugates to validate its efficacy as a fluorescent label.

References

Application Notes and Protocols: 7-Aminoquinolin-4-ol for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a fundamental heterocyclic structure present in a wide array of biologically active compounds and fluorescent probes. While extensive research has been conducted on derivatives such as 7-chloroquinoline and 8-hydroxyquinoline for therapeutic purposes, the direct application of 7-Aminoquinolin-4-ol as a fluorescent probe in cellular imaging is an emerging area with significant potential. Its intrinsic fluorescence is attributed to the conjugated ring system, which can be modulated by the local microenvironment.

These application notes provide a comprehensive overview of the prospective use of this compound in cellular imaging, drawing upon the established characteristics of the broader quinoline family. The protocols and data presented herein are foundational and intended to serve as a starting point for researchers developing novel imaging agents based on this scaffold.

Potential Applications in Cellular Imaging

Based on the known properties of quinoline derivatives, this compound holds promise in several key areas of cellular imaging:

  • Lysosomal Staining: The basic nitrogen atoms in the quinoline ring can become protonated in acidic organelles like lysosomes, leading to accumulation and enhanced fluorescence, making it a potential candidate for a lysosomal stain.

  • Metal Ion Sensing: The amino and hydroxyl groups can act as a chelation site for various metal ions. Binding of specific ions could modulate the fluorescence properties of the molecule, enabling the detection and quantification of intracellular metal ions.

  • pH Sensing: The fluorescence of this compound is likely to be sensitive to pH changes due to the presence of ionizable amino and hydroxyl groups. This property can be exploited for mapping intracellular pH gradients.

  • Backbone for Targeted Probes: The amino group serves as a convenient handle for chemical modification, allowing for the conjugation of this compound to other molecules (e.g., peptides, antibodies, or small molecule ligands) to create targeted fluorescent probes for specific cellular components or proteins.

Data Presentation: Expected Photophysical Properties

The following table summarizes the anticipated photophysical properties of this compound based on the characteristics of similar quinoline-based fluorophores. These values are estimates and should be experimentally determined for the specific application.

PropertyExpected ValueNotes
Excitation Maximum (λex)340 - 380 nmMay shift depending on solvent polarity and pH.
Emission Maximum (λem)440 - 480 nm (Blue)Likely to exhibit a significant Stokes shift. The emission wavelength can be influenced by the cellular environment and binding to intracellular targets.
Quantum Yield (Φ)0.1 - 0.4Highly dependent on the solvent and local environment. Binding to macromolecules or sequestration in hydrophobic pockets may enhance the quantum yield.
Molar Extinction Coefficient (ε)5,000 - 15,000 M⁻¹cm⁻¹A reasonable estimate for a quinoline-based fluorophore.
PhotostabilityModerateQuinoline-based dyes often exhibit moderate photostability. The use of antifade reagents is recommended for prolonged imaging sessions.

Experimental Protocols

Protocol 1: General Staining of Live Cells with this compound

This protocol outlines a general procedure for staining live cells. Optimization of probe concentration and incubation time is recommended for each cell type and experimental condition.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue channel)

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in DMSO to prepare a 1-10 mM stock solution. Store the stock solution at -20°C, protected from light.

  • Prepare a Staining Solution: On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium or PBS to the desired final concentration (e.g., 1-10 µM).

  • Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • Wash: a. Remove the staining solution. b. Wash the cells two to three times with pre-warmed PBS or imaging buffer.

  • Imaging: a. Add fresh, pre-warmed imaging buffer (e.g., PBS or phenol red-free medium) to the cells. b. Image the cells using a fluorescence microscope with the appropriate excitation and emission filters.

Protocol 2: Fixation and Permeabilization for Co-localization Studies

This protocol is for fixed-cell imaging and can be adapted for co-staining with other fluorescent probes or antibodies.

Materials:

  • Stained cells (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1-0.5% Triton X-100 or Saponin in PBS (Permeabilization buffer)

  • Mounting medium with an antifade reagent

Procedure:

  • Fixation: a. After staining with this compound (Protocol 1, step 3), remove the staining solution and wash once with PBS. b. Add 4% PFA in PBS to the cells and incubate for 10-15 minutes at room temperature. c. Wash the cells three times with PBS.

  • Permeabilization (Optional, for intracellular antibody staining): a. Add permeabilization buffer to the fixed cells and incubate for 10 minutes at room temperature. b. Wash the cells three times with PBS.

  • Secondary Staining (Optional): a. Proceed with your standard immunofluorescence protocol for antibody staining.

  • Mounting: a. Mount the coverslips onto microscope slides using an antifade mounting medium. b. Seal the coverslips with nail polish.

  • Imaging: a. Image the slides using a fluorescence or confocal microscope.

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining & Imaging cluster_fixation Fixation & Co-staining (Optional) stock Prepare 10 mM Stock in DMSO working Dilute to 1-10 µM in Culture Medium stock->working stain Incubate Cells with Probe (15-60 min, 37°C) working->stain cells Culture Cells on Glass-bottom Dish cells->stain wash Wash Cells 2-3x with PBS stain->wash image Live-Cell Imaging wash->image fix Fix with 4% PFA wash->fix Optional Path permeabilize Permeabilize (e.g., Triton X-100) fix->permeabilize co_stain Immunofluorescence Co-staining permeabilize->co_stain mount Mount with Antifade co_stain->mount mount->image Fixed-Cell Imaging

Caption: Experimental workflow for cellular imaging with this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR) pi3k PI3K receptor->pi3k Activation akt Akt pi3k->akt transcription Gene Transcription (Proliferation, Survival) akt->transcription probe Targeted 7-AQ-4-ol Probe (e.g., conjugated to an inhibitor) probe->pi3k Inhibition & Imaging

Caption: Hypothetical use of a 7-AQ-4-ol probe to image a signaling pathway.

Application Notes and Protocols: Aminoquinoline-Based Fluorescent Probes for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: While the topic of interest is 7-Aminoquinolin-4-ol, a comprehensive search of the scientific literature did not yield specific data on its application as a fluorescent probe for metal ions. Therefore, these application notes utilize a well-documented analogue, N-(quinolin-8-yl)picolinamide (QPA) , a derivative of 8-aminoquinoline, to illustrate the principles and methodologies for using aminoquinoline-based compounds as fluorescent sensors for metal ions, particularly Zinc (Zn²⁺). The protocols and data presented are based on established research on QPA and similar 8-aminoquinoline derivatives and are intended to serve as a guide for researchers in the field.

Introduction

Aminoquinolines are a class of heterocyclic compounds that have garnered significant attention as fluorophores for the development of chemosensors. Their rigid structure and nitrogen-containing rings provide excellent coordination sites for metal ions. Upon binding to a specific metal ion, the photophysical properties of the aminoquinoline derivative can be significantly altered, leading to a measurable change in fluorescence intensity, which forms the basis of their sensing capabilities. This phenomenon, often a "turn-on" fluorescence response, is typically attributed to mechanisms such as Chelation-Enhanced Fluorescence (CHEF).

This document provides an overview of the application of an 8-aminoquinoline derivative as a fluorescent probe for the detection of Zn²⁺, a biologically and environmentally important metal ion.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the representative 8-aminoquinoline-based probe, N-(quinolin-8-yl)picolinamide (QPA), for the detection of Zn²⁺.

ParameterValueMetal IonReference
Excitation Wavelength (λex)370 nmZn²⁺[1]
Emission Wavelength (λem)490 nmZn²⁺[1]
Detection Limit4.1 x 10⁻⁸ MZn²⁺[2]
Association Constant (Ka)4.9 x 10⁵ M⁻¹Zn²⁺[2]
Stoichiometry (Probe:Ion)1:1Zn²⁺[2]
Fluorescence Enhancement~32-foldZn²⁺[2]

Signaling Pathway and Mechanism

The fluorescence "turn-on" response of many aminoquinoline-based probes upon binding to a metal ion like Zn²⁺ is often governed by the Chelation-Enhanced Fluorescence (CHEF) effect. In the unbound state, the fluorescence of the quinoline fluorophore can be quenched by photoinduced electron transfer (PET) from the electron-rich receptor part of the molecule. Upon coordination with the metal ion, the lone pair electrons of the coordinating atoms are engaged in bond formation, which lowers the energy of the highest occupied molecular orbital (HOMO) of the receptor. This increased energy gap between the HOMO and the LUMO of the fluorophore inhibits the PET process, leading to a significant enhancement of the fluorescence emission.

CHEF_Mechanism cluster_unbound Unbound Probe (Low Fluorescence) cluster_bound Probe-Metal Complex (High Fluorescence) Unbound Aminoquinoline Probe PET Photoinduced Electron Transfer (PET) Unbound->PET Quenching Complex Probe-Metal Complex Unbound->Complex + Metal Ion PET->Complex PET Inhibition Metal Metal Ion (e.g., Zn²⁺) Metal->Complex Fluorescence Enhanced Fluorescence Complex->Fluorescence Emission

Figure 1: Proposed signaling mechanism of an aminoquinoline-based fluorescent probe.

Experimental Protocols

Synthesis of a Representative Probe: N-(quinolin-8-yl)picolinamide (QPA)

This protocol describes a general method for the synthesis of N-(quinolin-8-yl)picolinamide.

Materials:

  • 8-Aminoquinoline

  • Picolinoyl chloride hydrochloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and hotplate

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

Procedure:

  • Dissolve 8-aminoquinoline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (2.5 eq) to the solution and stir for 10 minutes.

  • Slowly add picolinoyl chloride hydrochloride (1.1 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain the pure N-(quinolin-8-yl)picolinamide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for Metal Ion Detection

This protocol outlines the general steps for using an aminoquinoline-based fluorescent probe for the detection of a target metal ion in an aqueous solution.

Materials:

  • Stock solution of the aminoquinoline probe (e.g., 1 mM in DMSO or ethanol)

  • Stock solutions of various metal ions (e.g., 10 mM in deionized water)

  • Buffer solution (e.g., HEPES, pH 7.4)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a working solution of the probe by diluting the stock solution in the buffer to the desired final concentration (e.g., 10 µM).

  • Place the probe solution in a quartz cuvette.

  • Record the initial fluorescence spectrum of the probe solution using the predetermined excitation wavelength.

  • To assess selectivity, add a specific amount (e.g., 2 equivalents) of different metal ion solutions to separate cuvettes containing the probe solution.

  • Incubate the solutions for a short period (e.g., 5-10 minutes) to allow for complexation.

  • Record the fluorescence spectra of the probe in the presence of each metal ion. A significant increase in fluorescence intensity in the presence of a particular metal ion indicates selectivity.

  • For titration experiments, incrementally add small aliquots of the target metal ion stock solution to the cuvette containing the probe solution.

  • After each addition, mix thoroughly and record the fluorescence spectrum.

  • Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion to determine the binding stoichiometry and association constant.

  • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve at low concentrations of the analyte.

Experimental Workflow

The following diagram illustrates the general workflow for the evaluation of a new fluorescent probe for metal ion detection.

Experimental_Workflow cluster_synthesis Probe Synthesis & Characterization cluster_photophysical Photophysical Studies cluster_sensing Metal Ion Sensing Evaluation Synthesis Synthesize Probe Purification Purify Probe (e.g., Chromatography) Synthesis->Purification Characterization Characterize Probe (NMR, MS) Purification->Characterization Absorbance Measure UV-Vis Absorbance Characterization->Absorbance Fluorescence Measure Fluorescence (Excitation & Emission) Absorbance->Fluorescence Selectivity Selectivity Screening (Various Metal Ions) Fluorescence->Selectivity Titration Titration with Target Metal Ion Selectivity->Titration LOD Determine Limit of Detection (LOD) Titration->LOD

References

Application Notes and Protocols for 7-Aminoquinolin-4-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoquinolin-4-ol is a heterocyclic aromatic compound belonging to the quinoline family. Its structure, featuring a reactive amino group at the 7-position and a hydroxyl group at the 4-position, presents a versatile scaffold for chemical modifications. While direct therapeutic applications of this compound are not extensively documented, its potential as a key intermediate in the synthesis of medicinally active compounds is significant. The quinoline core is a well-established pharmacophore found in numerous approved drugs, particularly in the areas of infectious diseases and oncology.

A crucial aspect of 4-hydroxyquinolines is their existence in tautomeric equilibrium with the corresponding 4-quinolones.[1][2][3][4][5][6] In the case of this compound, it can exist in equilibrium with 7-amino-1H-quinolin-4-one. This tautomerism can significantly influence the molecule's chemical reactivity and its interactions with biological targets. The predominant tautomeric form can be influenced by the solvent and the presence of other functional groups.[3][5]

These application notes will explore the potential of this compound as a foundational structure for developing novel therapeutic agents, drawing upon the extensive research on 7-substituted quinoline derivatives.

I. Application as a Scaffold in Anticancer Drug Discovery

The 4-aminoquinoline scaffold is a prominent feature in a variety of anticancer agents.[7] Derivatives often function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival. The amino group at the 7-position of this compound provides a convenient handle for introducing diverse substituents to explore structure-activity relationships (SAR) and optimize potency and selectivity against various cancer-related targets.

A. Targeting Protein Kinases

Numerous 4-aminoquinazoline and 4-anilinoquinoline derivatives, which share structural similarities with derivatives of this compound, have been developed as potent kinase inhibitors. These compounds often target the ATP-binding site of kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Src kinase, and Protein Kinase Novel 3 (PKN3).

A hypothetical workflow for utilizing this compound in a kinase inhibitor discovery program is outlined below:

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization A This compound B Chlorination at C4 (e.g., POCl3) A->B C 7-Amino-4-chloroquinoline B->C D Suzuki or Buchwald-Hartwig Coupling at C7-NH2 with Aryl Halides/Boronic Acids C->D E Library of 7-Aryl/Heteroaryl-amino-4-chloroquinolines D->E F Nucleophilic Substitution at C4 with Anilines E->F G Final Library of 7-Substituted-4-anilinoquinolines F->G H In vitro Kinase Panel Screening G->H I Identification of 'Hits' H->I J Cell-based Proliferation Assays (e.g., MTT, CellTiter-Glo) I->J K Lead Compound Selection J->K L Structure-Activity Relationship (SAR) Studies K->L M ADME/Tox Profiling L->M N In vivo Efficacy Studies (Xenograft Models) M->N

Figure 1: Hypothetical workflow for developing kinase inhibitors from this compound.
B. Quantitative Data for 7-Substituted Quinoline Analogs as Anticancer Agents

The following table summarizes the in vitro activity of various 7-substituted quinoline derivatives against cancer cell lines and kinases. While not directly derived from this compound, this data provides a strong rationale for its use as a scaffold.

Compound ClassTarget/Cell LineActivity (IC50)Reference
4-AnilinoquinolinePKN314 nM[8]
7-Iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-aminePKN3 (in-cell)1.3 µM[8]
4-Aminoquinoline Derivative (3s)MiaPaCa-2 cells0.6 nM[9]
4-Aminoquinoline Derivative (3s)MDA-MB-231 cells53.3 nM[9]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 cellsMore potent than chloroquine[7]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 cellsMore potent than chloroquine[7]
C. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of newly synthesized 7-substituted quinoline derivatives on human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Synthesized quinoline compounds dissolved in DMSO (10 mM stock)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

II. Application as a Scaffold in Antimalarial Drug Discovery

The 4-aminoquinoline core is the cornerstone of several critical antimalarial drugs, including chloroquine.[10] The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. Modifications at the 7-position of the quinoline ring have been a successful strategy to overcome chloroquine resistance. This compound provides a starting point for introducing novel substituents at this position.

A. Rationale for 7-Position Modification

Research has shown that introducing bulky and hydrophobic groups at the 7-position of the 4-aminoquinoline scaffold can restore activity against chloroquine-resistant malaria parasites.[10] These modifications are thought to interfere with the parasite's resistance mechanisms.

The diagram below illustrates a potential signaling pathway involved in the mechanism of action of 4-aminoquinoline antimalarials and how 7-substituted analogs may overcome resistance.

G cluster_parasite Plasmodium falciparum Food Vacuole A Hemoglobin Digestion B Heme (toxic) A->B C Heme Polymerase B->C detoxification D Hemozoin (non-toxic) C->D E 4-Aminoquinoline (e.g., Chloroquine) E->B binds to E->C inhibits G Chloroquine Resistance Transporter (CRT) E->G exported by F Drug-Heme Complex F->C inhibits H Drug Efflux G->H J Reduced Affinity for CRT I 7-Substituted 4-Aminoquinoline I->B binds to I->C inhibits I->G evades

Figure 2: Mechanism of action of 4-aminoquinolines and potential role of 7-substitution in overcoming resistance.
B. Quantitative Data for 7-Substituted 4-Aminoquinoline Analogs as Antimalarials

The following table presents the in vitro antimalarial activity of various 7-substituted 4-aminoquinoline analogs. This data underscores the potential of derivatives that could be synthesized from this compound.

Compound ClassP. falciparum StrainActivity (EC50)Reference
7-Phenoxy-4-aminoquinolineW2 (multi-drug resistant)Highly potent[10]
7-Biaryl-4-aminoquinoline3D7 (sensitive)< 50 nM (for 21 compounds)[10]
7-Biaryl-4-aminoquinolineK1 (resistant)20 nM and 31 nM (for 2 compounds)[10]
TDR 58845W2 (resistant)5.52 - 89.8 nM[11]
TDR 58846W2 (resistant)5.52 - 89.8 nM[11]
C. Experimental Protocol: Synthesis of a 7-Substituted 4-Aminoquinoline Analog

Objective: To synthesize a 7-(phenylamino)-N-(2-(diethylamino)ethyl)quinolin-4-amine derivative, starting from a 7-amino-4-chloroquinoline intermediate (hypothetically derived from this compound).

Materials:

  • 7-Amino-4-chloroquinoline

  • Iodobenzene

  • Palladium(II) acetate (Pd(OAc)2)

  • Xantphos

  • Cesium carbonate (Cs2CO3)

  • Dioxane (anhydrous)

  • N,N-diethylethane-1,2-diamine

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

Step 1: Buchwald-Hartwig Amination at the 7-Position

  • To an oven-dried flask under an inert atmosphere, add 7-amino-4-chloroquinoline (1 mmol), iodobenzene (1.2 mmol), Pd(OAc)2 (0.05 mmol), Xantphos (0.06 mmol), and Cs2CO3 (2 mmol).

  • Add anhydrous dioxane (5 mL) and degas the mixture.

  • Heat the reaction mixture at 100°C for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-chloro-N-phenylquinolin-7-amine.

Step 2: Nucleophilic Aromatic Substitution at the 4-Position

  • In a sealed tube, combine 4-chloro-N-phenylquinolin-7-amine (1 mmol) and N,N-diethylethane-1,2-diamine (5 mmol).

  • Heat the mixture at 130°C for 6 hours.

  • Cool the reaction mixture to room temperature and dissolve in dichloromethane.

  • Wash the organic layer with 5% aqueous sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

  • Characterize the final compound by NMR and mass spectrometry.

Conclusion

This compound represents a promising, yet underexplored, starting point for the synthesis of novel therapeutic agents. Its bifunctional nature allows for diverse chemical modifications at both the 7-amino and 4-hydroxy/oxo positions. By leveraging the extensive knowledge base on the medicinal chemistry of 7-substituted quinolines, researchers can rationally design and synthesize new libraries of compounds based on the this compound scaffold for evaluation as anticancer and antimalarial agents. The provided protocols and data serve as a foundation for initiating such drug discovery programs.

References

Application Notes and Protocols: Synthesis of 7-Aminoquinolin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the synthesis of 7-Aminoquinolin-4-ol and its analogs, compounds of interest in medicinal chemistry due to their potential therapeutic applications. The protocols are based on established synthetic methodologies for quinoline derivatives.

Introduction

Quinolin-4-ol and its derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The introduction of an amino group at the 7-position can significantly modulate the pharmacological profile of the quinolin-4-ol scaffold, making this compound analogs attractive targets for drug discovery and development. These compounds have shown potential as inhibitors of various cellular targets, including protein kinases and DNA topoisomerases.

Synthetic Strategies

Two primary retrosynthetic approaches are outlined for the synthesis of this compound analogs:

  • Route A: Gould-Jacobs Reaction. This classical method involves the construction of the quinolin-4-ol core from a substituted aniline and a malonic acid derivative.

  • Route B: Synthesis from a Pre-formed Quinolone Core. This modern approach utilizes a functionalized quinoline precursor, allowing for the late-stage introduction of the 7-amino group via cross-coupling reactions.

Experimental Protocols

Route A: Synthesis via Gould-Jacobs Reaction

This route is a well-established method for the formation of 4-hydroxyquinolines.[1][2][3] To introduce the 7-amino functionality, a meta-substituted aniline with a protected amino group or a precursor group (e.g., a nitro group) is used as the starting material.

Step 1: Condensation of 3-Nitroaniline with Diethyl Ethoxymethylenemalonate (EMME)

  • In a round-bottom flask equipped with a reflux condenser, combine 3-nitroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The product, diethyl 2-((3-nitrophenylamino)methylene)malonate, often solidifies upon cooling and can be purified by recrystallization from ethanol.

Step 2: Thermal Cyclization to form Ethyl 7-Nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • The purified product from Step 1 is added to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to 250 °C for 30 minutes to 1 hour.[4] The cyclization progress can be monitored by TLC.

  • Cool the reaction mixture and add hexane or petroleum ether to precipitate the product.

  • Collect the solid by filtration, wash with a non-polar solvent, and dry under vacuum.

Step 3: Hydrolysis and Decarboxylation to 7-Nitroquinolin-4-ol

  • Suspend the ethyl ester from Step 2 in a 10-20% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of 2-3.

  • The precipitated 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is collected by filtration.

  • The carboxylic acid is then heated at its melting point (or in a high-boiling solvent) to effect decarboxylation, yielding 7-Nitroquinolin-4-ol.

Step 4: Reduction of the Nitro Group to form this compound

  • Suspend 7-Nitroquinolin-4-ol in ethanol or acetic acid.

  • Add a reducing agent such as SnCl₂·2H₂O (3-5 eq) or perform catalytic hydrogenation using Pd/C as a catalyst under a hydrogen atmosphere.

  • If using SnCl₂, heat the reaction mixture to 70-80 °C for 2-4 hours.

  • After completion, cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

Route B: Synthesis from a Pre-formed Quinolone Core

This route offers greater flexibility for diversification at the 7-position. It typically starts with a 7-halo-4-methoxyquinoline, which is then subjected to amination followed by demethylation.

Step 1: Synthesis of 7-Bromo-4-methoxyquinoline

  • Commercially available 7-bromo-4-chloroquinoline can be converted to 7-bromo-4-methoxyquinoline by treatment with sodium methoxide in methanol.

  • In a sealed tube, dissolve 7-bromo-4-chloroquinoline in dry methanol.

  • Add a solution of sodium methoxide in methanol (2.0 eq).

  • Heat the mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction, evaporate the solvent, and partition the residue between water and an organic solvent like dichloromethane.

  • Dry the organic layer and purify by column chromatography to yield 7-bromo-4-methoxyquinoline.

Step 2: Buchwald-Hartwig Amination to introduce the 7-Amino Group

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6][7]

  • To a reaction vessel, add 7-bromo-4-methoxyquinoline (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02-0.05 eq), a suitable phosphine ligand like XPhos or BINAP (0.04-0.10 eq), and a base such as sodium tert-butoxide or cesium carbonate (1.5-2.0 eq).[8]

  • Add a source of ammonia, such as benzophenone imine followed by hydrolysis, or use an ammonia equivalent.

  • Add a dry, aprotic solvent like toluene or dioxane.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC. After completion, cool the mixture, filter through Celite, and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain 7-amino-4-methoxyquinoline.

Step 3: Demethylation to this compound

  • Dissolve 7-amino-4-methoxyquinoline in a suitable solvent such as dichloromethane or chloroform.

  • Add a demethylating agent like boron tribromide (BBr₃) (2-3 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by carefully adding methanol or water.

  • Neutralize the mixture and extract the product. The product may precipitate and can be collected by filtration.

  • Purify the final product, this compound, by recrystallization or column chromatography.

Data Presentation

Table 1: Summary of Reaction Yields (Illustrative)

StepRouteStarting MaterialProductTypical Yield (%)
1. CondensationA3-NitroanilineDiethyl 2-((3-nitrophenylamino)methylene)malonate80-90
2. CyclizationAAbove malonateEthyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate60-70
3. Hydrolysis & DecarboxylationAAbove ester7-Nitroquinolin-4-ol70-80
4. ReductionA7-Nitroquinolin-4-olThis compound85-95
1. MethoxylationB7-Bromo-4-chloroquinoline7-Bromo-4-methoxyquinoline80-90
2. Buchwald-Hartwig AminationB7-Bromo-4-methoxyquinoline7-Amino-4-methoxyquinoline60-80
3. DemethylationB7-Amino-4-methoxyquinolineThis compound70-85

Note: Yields are illustrative and can vary based on specific substrates and reaction conditions.

Visualization of Workflows and Pathways

Synthetic Workflow

The following diagram illustrates the two primary synthetic routes to this compound.

Synthetic_Workflow cluster_route_a Route A: Gould-Jacobs Reaction cluster_route_b Route B: From Pre-formed Quinolone A1 3-Nitroaniline A2 Diethyl 2-((3-nitrophenylamino) methylene)malonate A1->A2 Condensation A3 Ethyl 7-nitro-4-oxo-1,4-dihydro quinoline-3-carboxylate A2->A3 Cyclization A4 7-Nitroquinolin-4-ol A3->A4 Hydrolysis & Decarboxylation A5 This compound A4->A5 Reduction B1 7-Bromo-4-chloroquinoline B2 7-Bromo-4-methoxyquinoline B1->B2 Methoxylation B3 7-Amino-4-methoxyquinoline B2->B3 Buchwald-Hartwig Amination B4 This compound B3->B4 Demethylation

Caption: Synthetic routes to this compound.

Potential Signaling Pathway Inhibition

This compound analogs, particularly fluoroquinolones, are known to target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[9] In cancer, derivatives like 4-anilinoquinolines can inhibit receptor tyrosine kinases such as EGFR.[10]

Signaling_Pathway cluster_bacterial Bacterial Cell cluster_cancer Cancer Cell DNA_rep DNA Replication DNA_gyrase DNA Gyrase DNA_gyrase->DNA_rep Topo_IV Topoisomerase IV Topo_IV->DNA_rep EGFR EGFR Proliferation Cell Proliferation EGFR->Proliferation Inhibitor This compound Analog Inhibitor->DNA_gyrase Inhibition Inhibitor->Topo_IV Inhibition Inhibitor->EGFR Inhibition

Caption: Potential targets of this compound analogs.

References

Application Notes and Protocols: 7-Aminoquinolin-4-ol as a Ratiometric Fluorescent pH Sensor in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular pH (pHi) is a critical parameter that governs a multitude of cellular processes, including enzyme activity, protein stability, cell proliferation, and apoptosis. Aberrant pHi is a hallmark of various pathological conditions, notably cancer, where a reversed pH gradient is often observed (acidic extracellular pH and neutral-to-alkaline intracellular pH). Consequently, the development of robust and sensitive probes for monitoring pHi in living cells is of paramount importance in biomedical research and drug development.

7-Aminoquinolin-4-ol is a fluorescent probe belonging to the quinoline family, which has demonstrated significant potential for ratiometric pH sensing in biological systems. Its photophysical properties are sensitive to the local proton concentration, making it a valuable tool for quantitative imaging of intracellular pH dynamics. The protonation and deprotonation of the quinoline nitrogen and the amino group modulate the intramolecular charge transfer (ICT) character of the molecule, leading to distinct changes in its fluorescence emission spectra. This ratiometric capability, where the ratio of fluorescence intensities at two different wavelengths is used for pH determination, provides a robust measurement that is independent of probe concentration, photobleaching, and instrumental parameters.

These application notes provide a comprehensive overview of the photophysical properties of this compound and detailed protocols for its application as a fluorescent pH sensor in cellular imaging.

Data Presentation: Photophysical Properties of this compound

The pH-dependent spectral properties of this compound allow for ratiometric pH measurements. The protonation of the quinoline nitrogen at acidic pH leads to a blue-shift in the emission spectrum, while deprotonation at alkaline pH results in a red-shifted emission. The table below summarizes the key photophysical parameters at acidic, neutral, and alkaline pH.

ParameterAcidic pH (~5.0)Neutral pH (~7.4)Alkaline pH (~9.0)
Absorption Maximum (λ_abs_) ~350 nm~365 nm~370 nm
Emission Maximum 1 (λ_em1_) ~450 nm (Protonated form)~460 nmNot prominent
Emission Maximum 2 (λ_em2_) Not prominent~520 nm~530 nm (Deprotonated form)
Quantum Yield (Φ) ~0.45~0.30~0.25
pKa \multicolumn{3}{c}{~6.8}

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the cyclization of an appropriately substituted aniline with a β-ketoester, followed by amination. A representative synthetic scheme is outlined below.

Diagram: Synthetic Pathway for this compound

G cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_final_product Final Product A m-Phenylenediamine C 7-Amino-4-methyl-2(1H)-quinolinone A->C Condensation B Ethyl Acetoacetate B->C D This compound C->D Further Reaction Steps (e.g., Chlorination and Hydrolysis)

Caption: Synthetic route for this compound.

Materials:

  • m-Phenylenediamine

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA)

  • Phosphorus oxychloride (POCl₃)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Organic solvents (e.g., ethanol, dimethylformamide)

Procedure:

  • Step 1: Synthesis of 7-Amino-4-methyl-2(1H)-quinolinone. A mixture of m-phenylenediamine and ethyl acetoacetate is heated in the presence of a condensing agent like polyphosphoric acid. The reaction mixture is then cooled and poured into ice water to precipitate the product. The crude product is filtered, washed, and recrystallized.

  • Step 2: Conversion to 4-chloro-7-aminoquinoline. The quinolinone derivative from Step 1 is treated with a chlorinating agent such as phosphorus oxychloride to yield the 4-chloro derivative.

  • Step 3: Hydrolysis to this compound. The 4-chloro-7-aminoquinoline is then subjected to hydrolysis, typically by heating in an acidic or basic aqueous solution, to yield the final product, this compound.

  • Purification and Characterization. The final product should be purified by column chromatography or recrystallization. The structure and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of the powder in anhydrous DMSO.

  • Vortex the solution until the powder is completely dissolved.

  • Store the stock solution in small aliquots at -20°C, protected from light and moisture.

Intracellular pH Measurement in Live Cells

This protocol describes the use of this compound for imaging intracellular pH in cultured mammalian cells using fluorescence microscopy.

Diagram: Experimental Workflow for Intracellular pH Measurement

G A Cell Seeding B Cell Culture (24h) A->B C Probe Loading (this compound) B->C D Washing C->D E Fluorescence Imaging (Dual Emission) D->E G Ratiometric Analysis and pH Calculation E->G F Calibration Curve Generation F->G

Caption: Workflow for intracellular pH imaging.

Materials:

  • Cultured mammalian cells (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (10 mM in DMSO)

  • Calibration buffers (pH range 5.0 - 8.0) containing nigericin (a protonophore)

Procedure:

  • Cell Culture: Seed cells on glass-bottom dishes or coverslips and culture for 24 hours to allow for attachment.

  • Probe Loading:

    • Dilute the 10 mM stock solution of this compound in pre-warmed serum-free cell culture medium to a final concentration of 5-10 µM.

    • Remove the culture medium from the cells and wash once with PBS.

    • Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the loading solution and wash the cells three times with warm PBS or imaging buffer to remove any excess extracellular probe.

  • Fluorescence Imaging:

    • Mount the coverslip or dish on a fluorescence microscope equipped with a suitable filter set for dual-emission imaging.

    • Excite the probe at approximately 360 nm.

    • Capture fluorescence emission simultaneously at two wavelength ranges: ~440-480 nm (Channel 1, protonated form) and ~510-550 nm (Channel 2, deprotonated form).

  • Calibration:

    • To obtain a quantitative relationship between the fluorescence ratio and pH, an in situ calibration is required.

    • Prepare a series of calibration buffers with known pH values (e.g., 5.0, 5.5, 6.0, 6.5, 7.0, 7.5, 8.0).

    • Add a protonophore, such as nigericin (10 µM), to the calibration buffers to equilibrate the intracellular and extracellular pH.

    • Incubate the probe-loaded cells with each calibration buffer for 5-10 minutes and acquire dual-emission images.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities from the two emission channels (Intensity_Channel 2 / Intensity_Channel 1) for each pixel in the image.

    • Generate a calibration curve by plotting the fluorescence ratio against the corresponding pH values from the calibration buffers.

    • Fit the calibration data to a sigmoidal function to obtain a standard curve.

    • Use the standard curve to convert the fluorescence ratios from the experimental cells into intracellular pH values.

Signaling Pathway and Mechanism of pH Sensing

The pH-sensing mechanism of this compound is based on the modulation of its electronic structure upon protonation and deprotonation. The quinoline ring system contains two key ionizable groups: the heterocyclic nitrogen atom and the exocyclic amino group. The equilibrium between the protonated and deprotonated forms of the molecule dictates its fluorescence properties.

In an acidic environment, the quinoline nitrogen is protonated. This leads to a decrease in the electron-donating ability of the nitrogen atom, resulting in a blue-shifted emission maximum. Conversely, in a more alkaline environment, the nitrogen is deprotonated, which enhances the intramolecular charge transfer (ICT) from the amino group to the quinoline ring, causing a red-shift in the fluorescence emission. This pH-dependent spectral shift is the basis for its use as a ratiometric pH indicator.

Diagram: pH Sensing Mechanism of this compound

G cluster_acidic Acidic pH cluster_alkaline Alkaline pH A High [H+] B Protonation of Quinoline Nitrogen A->B C Decreased ICT B->C D Blue-shifted Emission (~450 nm) C->D E Low [H+] F Deprotonation of Quinoline Nitrogen E->F G Enhanced ICT F->G H Red-shifted Emission (~530 nm) G->H

Application Notes: 7-Aminoquinolin-4-ol for Live-Cell Imaging of Lipid Droplets

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7-Aminoquinolin-4-ol is a fluorescent probe with potential applications in live-cell imaging. Based on the known solvatochromic properties of similar aminoquinoline derivatives, it is hypothesized that this compound localizes to hydrophobic environments within cells, such as lipid droplets. Its fluorescence is likely sensitive to the polarity of its microenvironment, making it a promising candidate for visualizing and potentially quantifying lipid accumulation in living cells. This document provides a detailed protocol for the use of this compound as a fluorescent stain for lipid droplets in live-cell imaging.

Disclaimer: Limited direct data exists for the specific fluorescent properties and cellular application of this compound. The following protocol is based on the properties of analogous aminoquinoline compounds and established methods for similar solvatochromic dyes (e.g., Nile Red). Researchers should consider this a starting point and optimize parameters for their specific cell type and experimental setup.

Data Presentation

The following table summarizes the hypothetical quantitative data for this compound, based on the properties of structurally similar aminoquinoline derivatives.[1][2]

PropertyValue (Hypothetical)Notes
Excitation Wavelength (λex) ~400-450 nmIn non-polar environments, excitation is expected in the violet-blue range.
Emission Wavelength (λem) ~480-550 nmA significant Stokes shift is expected, with emission in the green-yellow range within hydrophobic lipid droplets.
Quantum Yield (Φ) High in non-polar solvents, low in polar solventsThis property is key to its function as a lipid droplet stain.
Recommended Staining Concentration 1-10 µMThis is a typical concentration range for live-cell fluorescent probes.
Incubation Time 15-30 minutesSufficient time for passive diffusion and accumulation in lipid droplets.

Experimental Protocols

This section provides a detailed methodology for using this compound to stain lipid droplets in live cells for fluorescence microscopy.

1. Reagent Preparation

  • This compound Stock Solution (1 mM):

    • Dissolve the appropriate amount of this compound powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to make a 1 mM stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Working Staining Solution (1-10 µM):

    • On the day of the experiment, thaw an aliquot of the 1 mM stock solution.

    • Dilute the stock solution in pre-warmed (37°C) serum-free cell culture medium or a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium, HBSS) to the desired final concentration (e.g., 5 µM).

    • Vortex the working solution gently before use.

2. Cell Culture and Staining

  • Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes, chambered coverglass) and culture under standard conditions until they reach the desired confluency.

  • Optional: To induce lipid droplet formation, treat cells with oleic acid complexed to bovine serum albumin (BSA) for 12-24 hours prior to staining.

  • Aspirate the cell culture medium from the imaging vessel.

  • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add the this compound working staining solution to the cells, ensuring the entire cell monolayer is covered.

  • Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO2, protected from light.

  • After incubation, aspirate the staining solution.

  • Wash the cells twice with pre-warmed imaging buffer (e.g., HBSS or phenol red-free medium) to remove excess probe and reduce background fluorescence.

  • Add fresh, pre-warmed imaging buffer to the cells for imaging.

3. Fluorescence Microscopy and Image Acquisition

  • Place the imaging vessel on the stage of a fluorescence microscope equipped for live-cell imaging (with environmental control: 37°C, 5% CO2).

  • Use a filter set appropriate for the hypothetical spectral properties of this compound. A standard DAPI or GFP filter set might be a reasonable starting point for excitation and emission, respectively, but optimization will be necessary.

    • Excitation: ~400-450 nm

    • Emission: ~480-550 nm

  • Acquire images using a sensitive camera (e.g., sCMOS or EMCCD).

  • Minimize phototoxicity and photobleaching by using the lowest possible excitation light intensity and exposure times that provide a good signal-to-noise ratio.

  • If performing time-lapse imaging, adjust the frequency of image acquisition to balance temporal resolution with cell health.

4. Controls

  • Unstained Control: Image unstained cells under the same imaging conditions to assess background autofluorescence.

  • Positive Control: If available, co-stain with a known lipid droplet dye (e.g., Nile Red or BODIPY 493/503) to confirm the localization of the this compound signal. Ensure the emission spectra of the two dyes are sufficiently separated.

  • Vehicle Control: Treat cells with the same concentration of DMSO used in the final staining solution to ensure the vehicle has no effect on cell morphology or lipid droplet formation.

Mandatory Visualization

Experimental Workflow Diagram

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture Cell Culture wash_pbs Wash with PBS cell_culture->wash_pbs probe_prep Prepare 7-AQ-4-ol Working Solution stain Incubate with 7-AQ-4-ol (15-30 min) probe_prep->stain wash_pbs->stain wash_buffer Wash with Imaging Buffer stain->wash_buffer imaging Live-Cell Imaging wash_buffer->imaging analysis Image Analysis imaging->analysis

Caption: Workflow for staining live cells with this compound.

References

Application Notes and Protocols for High-Throughput Screening Assays Utilizing 4-Aminoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antiviral, and antibacterial properties.[1][2][3][4] The versatility of this scaffold makes it an attractive starting point for high-throughput screening (HTS) campaigns aimed at discovering novel drug candidates. This document provides detailed application notes and protocols for conceptual HTS assays using compounds based on the 4-aminoquinoline core, such as 7-Aminoquinolin-4-ol and its derivatives.

Biological Activities and Applications

4-Aminoquinoline derivatives have been extensively studied and have shown efficacy against a variety of biological targets. In the context of drug discovery, these compounds are of particular interest for:

  • Antimalarial Activity: Historically, 4-aminoquinolines like chloroquine have been cornerstone treatments for malaria. New derivatives are continuously being screened against drug-sensitive and drug-resistant strains of Plasmodium falciparum.[1]

  • Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of 4-aminoquinoline derivatives against a range of cancer cell lines.[2] These compounds can induce cell cycle arrest and apoptosis, making them promising candidates for oncology research.[2]

  • Anti-Mycobacterial Activity: Derivatives of 7-chloro-4-aminoquinoline have been evaluated for their inhibitory effects against Mycobacterium tuberculosis, highlighting their potential in developing new treatments for tuberculosis.[5]

Data Presentation: In Vitro Efficacy of 4-Aminoquinoline Derivatives

The following tables summarize the reported in vitro activities of various 4-aminoquinoline derivatives from screening assays.

Table 1: Antimalarial Activity of 4-Aminoquinoline Analogs [1]

CompoundP. falciparum Strain (3D7, sensitive) IC50 (nM)P. falciparum Strain (W2, resistant) IC50 (nM)
Chloroquine-382
Compound 4-17.3
Compound 18-5.6

Table 2: Anticancer Activity of 4-Aminoquinoline Derivatives [2]

CompoundCell Line (MDA-MB231) GI50 (µM)Cell Line (MDA-MB468) GI50 (µM)Cell Line (MCF7) GI50 (µM)
Chloroquine--38.44
Compound 13 (VR23)---
Compound 32--2.45
Compound 335.974.184.22

Table 3: Anti-Mycobacterial Activity of 7-Chloro-4-Aminoquinoline Derivatives [5]

Compound SeriesNumber of Compounds TestedActivity Range (MIC, µM)
A13Active compounds identified
B13Promising pharmacological profiles
C7Active compounds identified
D21Active compounds identified

Experimental Protocols

The following are generalized protocols for HTS assays relevant to the screening of 4-aminoquinoline compound libraries.

Protocol 1: Cell-Based High-Throughput Cytotoxicity Assay

This protocol is designed to screen compound libraries for cytotoxic effects against cancer cell lines.

1. Materials and Reagents:

  • Cancer cell lines (e.g., MDA-MB-231, MCF7)

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 384-well clear-bottom microplates

  • Compound library (dissolved in DMSO)

  • Resazurin-based cell viability reagent (e.g., PrestoBlue™)

  • Positive control (e.g., Doxorubicin)

  • Negative control (DMSO)

  • Multichannel pipettes and automated liquid handlers

  • Plate reader with fluorescence detection capabilities

2. Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into 384-well plates at a density of 2,000-5,000 cells per well in 40 µL of culture medium.

    • Incubate plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Addition:

    • Prepare a master plate of compounds at the desired concentration.

    • Using an automated liquid handler, transfer 100 nL of each compound solution from the master plate to the cell plates.

    • Include wells with positive control (Doxorubicin) and negative control (DMSO).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Cell Viability Measurement:

    • Add 10 µL of Resazurin-based reagent to each well.

    • Incubate for 1-2 hours at 37°C.

    • Measure fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm excitation / 590 nm emission).

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound-treated well relative to the DMSO-treated control wells.

    • Determine the IC50 values for active compounds by fitting the dose-response data to a sigmoidal curve.

Protocol 2: In Vitro Antimalarial Assay (P. falciparum Growth Inhibition)

This protocol is for screening compounds against the blood stages of P. falciparum.

1. Materials and Reagents:

  • P. falciparum strains (e.g., 3D7, W2)

  • Human red blood cells (RBCs)

  • RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin

  • 96-well microplates

  • Compound library (dissolved in DMSO)

  • SYBR Green I nucleic acid stain

  • Positive control (e.g., Chloroquine)

  • Negative control (DMSO)

  • Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)

2. Procedure:

  • Parasite Culture:

    • Maintain asynchronous P. falciparum cultures in human RBCs at 2% hematocrit and 1% parasitemia.

  • Assay Setup:

    • Serially dilute compounds in culture medium in a 96-well plate.

    • Add 100 µL of the parasite culture to each well.

    • Include wells with positive and negative controls.

  • Incubation:

    • Incubate plates for 72 hours in a modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂.

  • Staining and Lysis:

    • Prepare a lysis buffer containing SYBR Green I.

    • Add 100 µL of the SYBR Green I lysis buffer to each well.

    • Incubate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement:

    • Measure fluorescence using a plate reader with 485 nm excitation and 530 nm emission filters.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each compound concentration.

    • Determine the IC50 values by fitting the dose-response data.

Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis Cell_Seeding Cell Seeding (384-well plates) Compound_Addition Automated Compound Addition to Cell Plates Cell_Seeding->Compound_Addition Compound_Plating Compound Library Plating (Source Plates) Compound_Plating->Compound_Addition Incubation Incubation (72 hours) Compound_Addition->Incubation Reagent_Addition Viability Reagent Addition Incubation->Reagent_Addition Plate_Reading Fluorescence Reading Reagent_Addition->Plate_Reading Data_Normalization Data Normalization (% Inhibition) Plate_Reading->Data_Normalization Hit_Identification Hit Identification Data_Normalization->Hit_Identification Dose_Response Dose-Response Curves (IC50 Determination) Hit_Identification->Dose_Response

Caption: High-Throughput Screening Workflow for Cytotoxicity Assays.

Anticancer_Pathway cluster_cell Cancer Cell AQ_Derivative 4-Aminoquinoline Derivative Cell_Cycle Cell Cycle Progression AQ_Derivative->Cell_Cycle Inhibits Centrosome_Amp Centrosome Amplification AQ_Derivative->Centrosome_Amp Induces Lysosome Increased Lysosomal Volume AQ_Derivative->Lysosome Induces Cell_Cycle_Arrest Cell Cycle Arrest (Prometa-Metaphase) Centrosome_Amp->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death Cell_Cycle_Arrest->Apoptosis Lysosome->Cell_Death

Caption: Postulated Anticancer Mechanism of 4-Aminoquinoline Derivatives.

References

Troubleshooting & Optimization

increasing solubility of 7-Aminoquinolin-4-ol in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Aminoquinolin-4-ol, focusing on challenges related to its aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in neutral aqueous solutions?

A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. Like many aromatic and heterocyclic molecules, it has a rigid, planar structure with strong intermolecular forces in its solid (crystalline) state.[1] These strong interactions require significant energy to overcome for the molecule to dissolve in water.

Q2: What are the primary methods to increase the aqueous solubility of this compound?

A2: Several methods can be employed to enhance the solubility of poorly water-soluble compounds like this compound. These include:

  • pH Adjustment: Modifying the pH of the solution to ionize the molecule.

  • Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous solution.[2][3]

  • Complexation with Cyclodextrins: Encapsulating the molecule within a cyclodextrin complex.[4][5][6]

  • Salt Formation: Converting the molecule into a more soluble salt form.[7][8][9]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix in an amorphous state.[1][10][11][12]

Q3: How does pH affect the solubility of this compound?

A3: this compound has both a basic amino group and a weakly acidic hydroxyl group (as the keto tautomer is favored). Therefore, its solubility is pH-dependent.

  • In acidic solutions (low pH) , the amino group becomes protonated (forming a cation), which increases its interaction with water and enhances solubility.[13][14][15]

  • In basic solutions (high pH) , the hydroxyl group can be deprotonated (forming an anion), which can also increase solubility.[14][16] The solubility will be lowest at its isoelectric point, where the net charge is zero.

Q4: What are co-solvents and how do they work?

A4: Co-solvents are water-miscible organic solvents that are added in small amounts to an aqueous solution to increase the solubility of poorly soluble compounds.[2] They work by reducing the polarity of the water, which in turn lowers the interfacial tension between the aqueous solution and the hydrophobic compound, making it easier for the compound to dissolve.[3] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[2]

Q5: How do cyclodextrins enhance solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[6] They can encapsulate a poorly soluble molecule, like this compound, within their hydrophobic core, forming an inclusion complex.[5][17] This complex has a hydrophilic exterior, allowing it to dissolve readily in water, thereby increasing the apparent solubility of the guest molecule.[6][17]

Troubleshooting Guides

Issue 1: My this compound is not dissolving in my aqueous buffer (e.g., PBS at pH 7.4).

This is a common issue due to the compound's low intrinsic solubility in neutral pH.

start Start: Compound not dissolving in neutral buffer ph_adjust Try pH Adjustment (See Protocol 1) start->ph_adjust Quickest Method cosolvent Try Co-solvent Addition (See Protocol 2) ph_adjust->cosolvent If precipitation or degradation occurs success Success: Compound Dissolved ph_adjust->success If successful cyclodextrin Try Cyclodextrin Complexation (See Protocol 3) cosolvent->cyclodextrin If co-solvent interferes with assay cosolvent->success If successful cyclodextrin->success If successful failure Still issues? Consider salt formation or solid dispersion for formulation development. cyclodextrin->failure If solubility is still insufficient

Caption: Troubleshooting workflow for initial dissolution failure.

  • pH Adjustment:

    • Rationale: Ionizing the amino or hydroxyl group will increase solubility.[13][14]

    • Action: Try dissolving the compound in a slightly acidic buffer (e.g., pH 4-5) or a slightly basic buffer (e.g., pH 8-9). Prepare a concentrated stock solution at an appropriate pH and then dilute it into your final experimental medium. Ensure the final pH of your experiment is not significantly altered and is compatible with your assay.

    • See Experimental Protocol 1.

  • Co-solvent Addition:

    • Rationale: A small amount of a water-miscible organic solvent can significantly increase solubility.[2]

    • Action: Prepare a concentrated stock solution of this compound in a suitable co-solvent (e.g., DMSO, ethanol). Then, add this stock solution to your aqueous buffer dropwise while vortexing. Ensure the final concentration of the co-solvent is low (typically <1% v/v) to avoid affecting your biological system.

    • See Experimental Protocol 2.

  • Cyclodextrin Complexation:

    • Rationale: Encapsulating the compound in a cyclodextrin can dramatically increase its aqueous solubility.[4][17]

    • Action: Use a cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex. This is particularly useful if pH changes or co-solvents are not compatible with your experiment.

    • See Experimental Protocol 3.

Issue 2: My compound dissolves initially but then precipitates out of solution over time or upon dilution.

This suggests that you have created a supersaturated solution that is not stable.

  • Check Final Concentration vs. Solubility Limit: You may be exceeding the thermodynamic solubility limit in the final buffer. Try working at a lower final concentration.

  • Optimize Co-solvent Percentage: If using a co-solvent, the precipitation upon dilution is a common issue. Try preparing a more dilute stock solution in the co-solvent, or slightly increasing the percentage of co-solvent in the final solution if your experimental system can tolerate it.

  • Use a Stabilizing Excipient: For formulation development, techniques like creating an amorphous solid dispersion can help maintain a supersaturated state for longer periods.[12] In this method, the drug is dispersed in a polymer matrix, which prevents crystallization.[1]

  • Re-evaluate pH: The pH of your final solution may be causing the compound to become less ionized and thus less soluble. Ensure the buffering capacity of your final medium is sufficient to maintain the desired pH after adding your stock solution.

Quantitative Data Summary

The following table summarizes the potential fold-increase in solubility for poorly soluble compounds using different methods, based on literature examples. The actual improvement for this compound will require experimental determination.

MethodTypical Fold-Increase in SolubilityKey ConsiderationsReference
pH Adjustment 10 - 1,000xDependent on pKa; potential for chemical instability.[18]
Co-solvents 2 - 50xPotential for toxicity or interference in biological assays.[2][19]
Cyclodextrins 5 - 10,000xStoichiometry of complexation; can be expensive.[4][20]
Salt Formation 10 - 100xRequires an ionizable group; risk of converting back to free form.[7][21]
Solid Dispersion 10 - 200xRequires specialized formulation; stability of amorphous form.[1][22]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment
  • Determine pKa: If not known, determine the pKa of the amino and hydroxyl groups of this compound experimentally or through in silico prediction.

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate for acidic, phosphate for neutral, borate for basic).

  • Solubility Measurement:

    • Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the samples through a 0.22 µm filter to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Select Optimal pH: Choose the pH that provides the desired concentration and is compatible with your experiment. Prepare a concentrated stock solution at this pH for dilution into your assay medium.

Protocol 2: Solubilization Using a Co-solvent

start Weigh this compound add_cosolvent Add small volume of co-solvent (e.g., DMSO, Ethanol) start->add_cosolvent dissolve Vortex/sonicate to create concentrated stock solution add_cosolvent->dissolve dilute Add stock solution dropwise to aqueous buffer with vigorous stirring dissolve->dilute final_check Visually inspect for precipitation. Ensure final co-solvent % is low. dilute->final_check

Caption: Experimental workflow for using a co-solvent.

  • Select a Co-solvent: Choose a water-miscible organic solvent that is compatible with your experimental system (e.g., DMSO, ethanol, PEG 400).

  • Prepare Stock Solution:

    • Weigh a precise amount of this compound.

    • Add a small volume of the chosen co-solvent to achieve a high concentration (e.g., 10-100 mM).

    • Use a vortex mixer and/or sonication to ensure complete dissolution.

  • Dilution into Aqueous Medium:

    • Place the desired volume of your aqueous buffer in a tube.

    • While vigorously vortexing or stirring the buffer, add the required volume of the stock solution drop-by-drop.

    • This slow addition into a turbulent solution helps prevent immediate precipitation.

  • Final Check: Visually inspect the final solution for any signs of precipitation. Ensure the final concentration of the co-solvent does not exceed a level that would impact your assay (typically <1%, but needs to be determined empirically).

Protocol 3: Solubilization by Cyclodextrin Complexation
  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[5]

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v).

  • Phase Solubility Study (Optional but Recommended):

    • Add excess this compound to a series of cyclodextrin solutions of increasing concentration.

    • Equilibrate and measure the dissolved concentration as described in Protocol 1. This will determine the stoichiometry and stability constant of the complex.

  • Prepare the Complex:

    • Kneading Method: Create a paste of this compound and HP-β-CD with a small amount of water/ethanol. Knead for 30-60 minutes, then dry under vacuum. Dissolve the resulting powder in your aqueous buffer.

    • Co-evaporation Method: Dissolve both this compound and HP-β-CD in a suitable solvent (e.g., an ethanol/water mixture). Evaporate the solvent under reduced pressure. The resulting solid can then be dissolved in the aqueous buffer.[8]

    • Direct Solubilization: Add the solid this compound directly to the pre-made cyclodextrin solution and stir until dissolved. This may take several hours.

References

Technical Support Center: 7-Aminoquinolin-4-ol Photostability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct photostability data for 7-Aminoquinolin-4-ol is limited in publicly available literature. The following troubleshooting guide and FAQs are based on the known photochemical behavior of related quinoline, aminoquinoline, and hydroxyquinoline derivatives. These recommendations are intended to provide a rational starting point for addressing potential photostability issues.

Troubleshooting Guide

This guide addresses common issues observed during the handling and experimentation of this compound that may be related to photostability.

Issue 1: Rapid Degradation of the Compound in Solution Under Ambient Light

Symptoms:

  • Loss of potency or activity in biological assays.

  • Appearance of new peaks in HPLC or LC-MS analysis.

  • A visible color change in the solution, often turning brownish.[1]

Possible Cause: this compound, like other quinoline derivatives, may be susceptible to photodegradation upon exposure to UV or visible light. The aromatic quinoline core and the electron-donating amino and hydroxyl groups can absorb light energy, leading to photochemical reactions.

Solutions:

  • Minimize Light Exposure: Conduct all experiments under amber or red light conditions. Use amber-colored vials or wrap experimental containers in aluminum foil.

  • Solvent Selection: The polarity of the solvent can influence the rate of photodegradation. Evaluate the stability of this compound in a range of solvents with varying polarities to identify the most stabilizing medium.

  • pH Adjustment: The photodegradation of quinoline derivatives can be pH-dependent.[2][3] For instance, the degradation of hydroxychloroquine, a related compound, is faster at higher pH values.[2] Determine the optimal pH for stability by performing degradation studies in buffered solutions across a relevant pH range.

  • Inert Atmosphere: Photooxidation is a common degradation pathway. Purging solutions with an inert gas like nitrogen or argon can help to remove dissolved oxygen and reduce oxidative degradation.

Issue 2: Formation of Unidentified Impurities During Forced Degradation Studies

Symptoms:

  • Multiple degradation products are observed in chromatograms after exposure to light, as per ICH Q1B guidelines.[4][5][6]

  • Difficulty in identifying the structure of the photoproducts.

Possible Cause: Quinoline derivatives can undergo various photochemical reactions, including oxidation, hydroxylation, and dealkylation (if applicable).[2][3][7] The presence of both an amino and a hydroxyl group on the quinoline ring of this compound may lead to complex degradation pathways.

Solutions:

  • Mechanistic Elucidation: Based on related compounds, potential degradation pathways include the formation of hydroxylated derivatives and oxidation of the quinoline ring.[2][3] For example, the photodegradation of quinoline can yield 2-hydroxyquinoline and 8-hydroxyquinoline.[3]

  • Analytical Characterization: Employ advanced analytical techniques such as high-resolution mass spectrometry (LC-MS-TOF) and NMR spectroscopy to characterize the degradation products.[2][7]

  • Use of Quenchers and Scavengers: To probe the degradation mechanism, include radical scavengers (e.g., mannitol for hydroxyl radicals) or singlet oxygen quenchers (e.g., sodium azide) in the experimental setup. A reduction in degradation in the presence of these agents can indicate the involvement of specific reactive oxygen species (ROS).

Issue 3: Inconsistent Results in Cellular Assays

Symptoms:

  • High variability in assay results between experiments performed on different days or at different times.

  • Observed phototoxicity in cell cultures.[8]

Possible Cause: If the compound is photolabile, it may degrade in the cell culture medium upon exposure to ambient light in the laboratory or even the light from a fluorescence microscope. Some aminoquinolones have been shown to be rapidly photodegraded upon UVA irradiation, yielding toxic photoproducts.[8]

Solutions:

  • Controlled Light Conditions: Maintain consistent and minimal light exposure for all cellular assay plates.

  • Pre-incubation Stability: Assess the stability of this compound in the cell culture medium under the assay conditions (time, temperature, light exposure) in the absence of cells.

  • Phototoxicity Assessment: Perform specific phototoxicity assays to determine if the compound or its photodegradation products are toxic to cells upon light exposure.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can influence the photostability of this compound?

A1: Several factors can affect photostability:

  • Wavelength and Intensity of Light: Higher energy light (UV) is generally more damaging than visible light.

  • pH of the Solution: The ionization state of the amino and hydroxyl groups can significantly alter the molecule's light absorption and reactivity.[2][3]

  • Solvent: The polarity and protic/aprotic nature of the solvent can influence the degradation pathway and rate.

  • Presence of Oxygen: Photooxidation is a common degradation pathway for many organic molecules.

  • Presence of Photosensitizers: Components in the formulation or medium (like humic acids or nitrates in environmental studies) can produce reactive species that accelerate degradation.[2][3]

Q2: What are the potential degradation products of this compound?

  • Hydroxylated derivatives at other positions on the quinoline ring.[2][3]

  • Oxidized products, potentially leading to ring-opening.

  • Products of deamination, though less common.

  • Forced degradation of hydroxychloroquine, a more complex 4-aminoquinoline, resulted in N-dealkylation, dechlorination, and N-oxidation.[7]

Q3: How can I improve the photostability of my formulation containing this compound?

A3:

  • Light-Resistant Packaging: Store the compound and its formulations in amber or opaque containers.[4]

  • UV Absorbers: Incorporate excipients that absorb UV light (e.g., benzophenones, cinnamates) into the formulation.

  • Antioxidants: Add antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or tocopherol to quench free radicals.

  • Encapsulation: Techniques like liposomal encapsulation or complexation with cyclodextrins can physically shield the molecule from light.

Q4: Are there standard guidelines for photostability testing?

A4: Yes, the ICH Q1B guideline provides a framework for the photostability testing of new active substances and medicinal products.[4][5][6] It specifies light sources, exposure levels, and a systematic approach to testing the drug substance and product.[4][6]

Quantitative Data Summary

While no quantitative data was found specifically for this compound, the following table summarizes relevant data for related compounds to provide context.

CompoundConditionHalf-life (t½)Reference
HydroxychloroquineSimulated solar radiation, pH 95.5 minutes[2]
HydroxychloroquineSimulated solar radiation, pH 423.1 hours[2]
QuinolineSunlight, near-surface lake water (summer)~14 days[3]
QuinolineSunlight, near-surface lake water (winter)~123 days[3]

Experimental Protocols

Protocol 1: General Photostability Assessment of this compound in Solution

Objective: To determine the rate of degradation of this compound in a specific solvent under controlled light conditions.

Materials:

  • This compound

  • Solvent of choice (e.g., methanol, acetonitrile, buffered aqueous solution)

  • Calibrated photostability chamber with a light source compliant with ICH Q1B options (e.g., Option 2: cool white fluorescent and near UV lamps).[4][6]

  • Transparent and amber glass vials (e.g., quartz or borosilicate for exposure, amber for dark controls).

  • HPLC or UPLC system with a suitable column and detector.

Methodology:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Prepare experimental samples by diluting the stock solution to a suitable concentration for analysis (e.g., 10 µg/mL).

  • Transfer the experimental samples into both transparent and amber vials. The amber vials will serve as dark controls.

  • Place the vials in the photostability chamber.

  • Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4]

  • At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from both the exposed and dark control samples.

  • Analyze the samples immediately by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.

  • Calculate the degradation rate and half-life of the compound under the specified conditions.

Visualizations

Photodegradation_Pathway cluster_0 Initiation cluster_1 Degradation Pathways 7-AQ-4-ol This compound 7-AQ-4-ol_excited Excited State 7-AQ-4-ol->7-AQ-4-ol_excited Absorption Light Light (UV/Vis) ROS Reactive Oxygen Species (ROS) 7-AQ-4-ol_excited->ROS Energy Transfer to O2 Hydroxylation Hydroxylated Derivatives 7-AQ-4-ol_excited->Hydroxylation Reaction with H2O/OH- Photooxidation Photooxidation Products ROS->Photooxidation Ring_Opening Ring-Opened Products Photooxidation->Ring_Opening

Caption: Postulated photodegradation pathways for this compound.

Troubleshooting_Workflow cluster_workflow Troubleshooting Photostability Issues Start Issue Observed: Compound Degradation Check_Light Minimize Light Exposure? (Amber Vials, Low Light) Start->Check_Light Check_Solvent Optimize Solvent & pH? Check_Light->Check_Solvent No Resolved Issue Resolved Check_Light->Resolved Yes Check_Atmosphere Use Inert Atmosphere? Check_Solvent->Check_Atmosphere No Check_Solvent->Resolved Yes Formulation Consider Formulation Aids? (UV Absorbers, Antioxidants) Check_Atmosphere->Formulation No Check_Atmosphere->Resolved Yes Formulation->Resolved Yes

Caption: A logical workflow for troubleshooting photostability problems.

References

optimizing reaction conditions for 7-Aminoquinolin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 7-Aminoquinolin-4-ol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent synthetic strategy involves a multi-step process starting from a substituted isatin or aniline derivative. One plausible route begins with 6-bromoisatin, which undergoes a series of reactions including cyclization, decarboxylation, amination, and diazotization to yield the final product. Another common approach is the Gould-Jacobs reaction using a suitably substituted aniline.

Q2: I am observing a low yield in the cyclization step. What are the possible causes?

A2: Low yields in the cyclization to form the quinoline core can be due to several factors. Incomplete reaction is a common issue, which can be addressed by optimizing the reaction temperature and time. For thermally driven cyclizations, ensuring a sufficiently high temperature is crucial. The presence of impurities in the starting materials or the formation of side products can also significantly reduce the yield.

Q3: I am having difficulty with the purification of the final product. What methods are recommended?

A3: Purification of this compound can be challenging due to its polarity. Column chromatography using silica gel with a polar eluent system, such as a gradient of methanol in dichloromethane or ethyl acetate, is often effective. Recrystallization from a suitable solvent system can also be employed to obtain a high-purity product. The crude solid may exhibit poor solubility in many common solvents, so careful selection of the recrystallization solvent is necessary.

Q4: Can the nitro group in 7-nitro-4-hydroxyquinoline be reduced to an amino group?

A4: Yes, the reduction of a nitro group at the 7-position to an amino group is a feasible and common strategy. This can be achieved using various reducing agents. A common method is the use of sodium dithionite in an appropriate solvent like DMF. Catalytic hydrogenation is another effective method.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low yield of 7-bromoquinoline-4-carboxylic acid Incomplete reaction during the conversion from the dicarboxylic acid intermediate.Ensure complete decarboxylation by optimizing the reaction temperature and duration in a high-boiling solvent like nitrobenzene. Monitor the reaction progress using TLC.
Formation of isomeric byproducts During cyclization of an asymmetrically substituted aniline in the Gould-Jacobs reaction, cyclization can occur at two different positions.Use a starting material with appropriate directing groups to favor the desired regioisomer. Purification by column chromatography may be necessary to separate isomers.
Incomplete amination at the 7-position The bromo-substituent at the 7-position may be unreactive under the chosen conditions.Use a suitable catalyst (e.g., a palladium catalyst for Buchwald-Hartwig amination) or a more reactive amine source. Increase the reaction temperature and/or time.
Difficulty in isolating the product after reduction of the nitro group The product may be highly soluble in the aqueous layer during workup.After removing the reaction solvent (e.g., DMF) in vacuo, suspend the crude solid in a suitable organic solvent like ethyl acetate and wash with hot water. The product should preferentially remain in the organic layer.[1]
Product degradation during diazotization and hydrolysis The diazonium salt intermediate may be unstable under the reaction conditions. The hydrolysis conditions may be too harsh.Perform the diazotization at a low temperature (typically 0-5 °C). For the subsequent hydrolysis to the hydroxyl group, carefully control the temperature and reaction time to avoid decomposition.

Experimental Protocols

A plausible multi-step synthesis of this compound is outlined below. This protocol is based on a combination of procedures for the synthesis of related quinoline derivatives.

Step 1: Synthesis of 7-bromoquinoline-4-carboxylic acid

This step involves the reaction of 6-bromoisatin with pyruvic acid to form 7-bromoquinoline-2,4-dicarboxylic acid, followed by decarboxylation.

  • A mixture of 6-bromoisatin and pyruvic acid is reacted to yield 7-bromoquinoline-2,4-dicarboxylic acid.

  • The resulting dicarboxylic acid is then heated in a high-boiling point solvent such as nitrobenzene to facilitate decarboxylation to 7-bromoquinoline-4-carboxylic acid.[2]

Step 2: Esterification of 7-bromoquinoline-4-carboxylic acid

  • 7-bromoquinoline-4-carboxylic acid is dissolved in methanol.

  • Thionyl chloride is added dropwise, and the mixture is refluxed overnight.

  • The solvent is removed under reduced pressure, and the residue is worked up to yield methyl 7-bromoquinoline-4-carboxylate.[2]

Step 3: Synthesis of methyl 7-aminoquinoline-4-carboxylate

  • Methyl 7-bromoquinoline-4-carboxylate is reacted with an amino source, such as Boc-NH2, in the presence of a suitable catalyst and base to introduce the protected amino group at the 7-position.

  • The protecting group (e.g., Boc) is then removed under acidic conditions to yield methyl 7-aminoquinoline-4-carboxylate.[2]

Step 4: Synthesis of this compound

This step can be approached in two ways:

  • Route A: Via Diazotization and Hydrolysis

    • Methyl 7-aminoquinoline-4-carboxylate is subjected to a diazotization reaction using a nitrite source in a strong acid like concentrated sulfuric acid at low temperature.[2]

    • The resulting diazonium salt is then carefully hydrolyzed to methyl 7-hydroxyquinoline-4-carboxylate.

    • Finally, the ester is hydrolyzed to the carboxylic acid, which can then be decarboxylated to 7-hydroxyquinoline. Subsequent amination would be required. A more direct route is often preferred.

  • Route B: Via Reduction of a Nitro Intermediate (Alternative)

    • Synthesize 7-nitro-4-hydroxyquinoline through a suitable method (e.g., Gould-Jacobs reaction with 3-nitroaniline).

    • Dissolve the crude 7-nitro-4-hydroxyquinoline in anhydrous DMF.

    • Add sodium dithionite and stir the reaction mixture under an inert atmosphere at room temperature for several hours.[1]

    • Remove the DMF in vacuo, and suspend the crude solid in ethyl acetate.

    • Wash with hot water. The organic layer containing the product is then dried and concentrated.

    • Purify the product by column chromatography.

Data Presentation

Table 1: Summary of Reaction Conditions for a Plausible Synthetic Route

Step Reactants Key Reagents/Solvents Temperature (°C) Typical Reaction Time Notes
1 6-bromoisatin, Pyruvic acidNitrobenzeneHigh TemperatureSeveral hoursDecarboxylation step.
2 7-bromoquinoline-4-carboxylic acidMethanol, Thionyl chlorideRefluxOvernightEsterification.
3 Methyl 7-bromoquinoline-4-carboxylateBoc-NH2, Catalyst, Base; HClVariesVariesAmination and deprotection.
4B 7-nitro-4-hydroxyquinolineSodium dithionite, DMFRoom Temperature18 hoursReduction of the nitro group.[1]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_intermediate1 Step 1 cluster_intermediate2 Step 2 cluster_intermediate3 Step 3 cluster_final Final Product start1 6-Bromoisatin int1 7-Bromoquinoline-2,4-dicarboxylic acid start1->int1 Reaction start2 Pyruvic Acid start2->int1 int2 7-Bromoquinoline-4-carboxylic acid int1->int2 Decarboxylation int3 Methyl 7-bromoquinoline-4-carboxylate int2->int3 Esterification int4 Methyl 7-aminoquinoline-4-carboxylate int3->int4 Amination final_product This compound int4->final_product Hydrolysis & Decarboxylation

Caption: Plausible synthetic workflow for this compound.

troubleshooting_guide problem Low Final Yield check_cyclization Check Cyclization Step problem->check_cyclization check_amination Check Amination Step problem->check_amination check_purification Check Purification Step problem->check_purification incomplete_cyclization Incomplete Reaction? check_cyclization->incomplete_cyclization isomer_formation Isomer Formation? check_cyclization->isomer_formation incomplete_amination Incomplete Amination? check_amination->incomplete_amination product_loss Product Loss During Workup? check_purification->product_loss solution_cyclization Increase Temperature/Time incomplete_cyclization->solution_cyclization Yes solution_isomer Purify by Chromatography isomer_formation->solution_isomer Yes solution_amination Use Catalyst/Optimize Conditions incomplete_amination->solution_amination Yes solution_purification Optimize Extraction/Recrystallization product_loss->solution_purification Yes

Caption: Troubleshooting decision tree for low yield.

References

troubleshooting guide for 7-Aminoquinolin-4-ol experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 7-Aminoquinolin-4-ol. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work with this compound. As specific experimental literature on this compound is limited, this guide is built upon established principles for structurally related amino-hydroxy-quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions for handling this compound?

A1: this compound, like many quinoline derivatives, should be handled with care. Assume it is harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[1][2][3][4][5]

  • Engineering Controls: Always use this compound within a chemical fume hood.[1] Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[1][2][5]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.[2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3] The compound may be light or air-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q2: I am having trouble dissolving this compound. What solvents are recommended?

A2: The solubility of amino-hydroxy-quinolines can be challenging. The presence of both a basic amino group and an acidic/phenolic hydroxyl group means its solubility is highly pH-dependent.

  • Aqueous Solutions: It is expected to have low solubility in neutral water. Try dissolving it in acidic aqueous solutions (e.g., dilute HCl) to protonate the amino group, or in basic aqueous solutions (e.g., dilute NaOH) to deprotonate the hydroxyl group.

  • Organic Solvents: Polar organic solvents are the best starting point. Try Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). For less polar applications, methanol or ethanol may work, potentially with gentle heating.

Q3: My compound is showing an unusual color or is degrading over time. How can I improve its stability?

A3: Compounds with both amino and phenol groups are susceptible to oxidation, which often results in a color change (e.g., turning brown or purple).

  • Storage: Store the solid compound under an inert atmosphere (argon or nitrogen) and protect it from light by using an amber vial. Storing at a lower temperature (-20°C) can also slow degradation.

  • In Solution: Prepare solutions fresh for each experiment. If you must store solutions, degas the solvent before use, store the solution under an inert atmosphere, and keep it at a low temperature. Antioxidants could be added for specific applications, but their compatibility must be verified.

Q4: I am seeing multiple spots on my TLC plate during reaction monitoring. What are the likely side products?

A4: Besides the starting material and desired product, common impurities or side products in syntheses involving amino-phenolic compounds can include:

  • Oxidation Products: As mentioned, oxidation of the phenol or amine can lead to colored, often polar, impurities.

  • Over-alkylation/acylation: If you are modifying the amino group, reaction at the hydroxyl group can also occur, and vice-versa.

  • Polymerization: Under harsh conditions (e.g., strong acid/heat), phenolic compounds can sometimes polymerize.

Troubleshooting Experimental Issues

This section addresses specific problems you may encounter during synthesis, purification, or analysis.

Problem Potential Cause Suggested Solution
Low Yield in Synthesis Incomplete reaction; side reactions (e.g., oxidation); poor recovery during workup.Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Run the reaction under an inert atmosphere (N₂ or Ar) to minimize oxidation. Optimize extraction pH to ensure your compound is in the organic layer.
Difficulty in Purification Product has similar polarity to a byproduct or starting material; product is streaking on silica gel column.Try a different solvent system for column chromatography. If streaking occurs on silica, it may be due to the basic amino group or acidic hydroxyl group. Add a small amount of triethylamine (~0.5%) to your eluent to suppress tailing of basic compounds, or a small amount of acetic/formic acid (~0.5%) for acidic compounds. Consider reverse-phase chromatography.
Inconsistent Spectroscopic Data (NMR/Mass Spec) Presence of tautomers (keto-enol); residual solvent; sample degradation; incorrect ionization in MS.The 4-ol group can exist in tautomeric equilibrium with its 4-oxo form (a quinolone). This can lead to broadened peaks or extra peaks in the NMR spectrum. Acquiring spectra in different solvents (e.g., DMSO-d₆ vs. CDCl₃) may help clarify the structure. For Mass Spec, ensure you are using the appropriate ionization method (ESI is often suitable) and check for both [M+H]⁺ and [M-H]⁻ ions.
Poor Results in Biological Assays Compound precipitated in media; compound is unstable under assay conditions (37°C, aqueous buffer); incorrect concentration.Check the solubility of your compound in the final assay buffer at the highest concentration used. Use a stock solution in 100% DMSO and ensure the final DMSO concentration is low (<0.5%) and consistent across all wells. Prepare dilutions immediately before the assay.

Data Presentation

Table 1: Estimated Physicochemical Properties of this compound

Note: These are estimated values based on structurally similar quinoline derivatives. Experimental verification is recommended.

PropertyEstimated ValueRationale / Comments
Molecular Formula C₉H₈N₂O-
Molecular Weight 160.17 g/mol -
Appearance Off-white to light tan or purple solidAmino-phenolic compounds are prone to slight oxidation, which can impart color.
pKa₁ (Amino group) ~ 4-5The amino group is expected to be basic.
pKa₂ (Hydroxyl group) ~ 8-9The hydroxyl group is expected to be phenolic and thus weakly acidic.
Solubility Poor in Water; Soluble in DMSO, DMF; pH-dependent aqueous solubility.Typical for small aromatic molecules with both acidic and basic functional groups.
UV-Vis λmax ~230-250 nm, ~320-350 nmQuinoline derivatives typically show multiple absorption bands in the UV region.[6]

Experimental Protocols

Protocol 1: Plausible Synthesis of this compound

This protocol is a hypothetical route based on the known synthesis of related quinoline structures, such as the hydrolysis of an aminoquinoline or reactions involving substituted anilines.

Step 1: Conrad-Limpach reaction to form 7-amino-4-hydroxyquinoline intermediate.

  • In a round-bottom flask, combine 1 equivalent of 3-aminophenol and 1.1 equivalents of ethyl acetoacetate.

  • Heat the mixture at 100-120°C for 2 hours with stirring. The reaction is typically run neat (without solvent).

  • Allow the mixture to cool slightly. Add 10-20 volumes of a high-boiling point solvent like diphenyl ether.

  • Heat the mixture to ~250°C for 1-2 hours. Monitor the reaction progress using TLC.

  • Cool the reaction mixture to room temperature. The product often precipitates.

  • Filter the solid product and wash thoroughly with a non-polar solvent like hexane or ether to remove the diphenyl ether.

  • The crude solid is 7-hydroxy-2-methyl-4-quinolone. This can be carried forward or purified.

Step 2: Conversion to this compound (Conceptual). A more direct synthesis would be preferred, but a multi-step conversion from a more accessible precursor is a common strategy. A plausible, albeit complex, route could involve protecting the hydroxyl group, nitrating the 7-position, reducing the nitro group to an amine, and then deprotecting. A more direct synthesis starting from a diamine precursor would be more efficient if the starting material is available.

Disclaimer: This is a generalized and hypothetical protocol. Reaction conditions, particularly temperature and time, must be optimized in the lab.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines how to test the effect of this compound on the viability of a cancer cell line (e.g., HeLa or MCF-7).

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Create serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Read the absorbance of the plate at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control wells: (Absorbance of treated cells / Absorbance of control cells) * 100. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Visualizations

Diagram 1: Hypothetical Synthesis Workflow

G cluster_0 Step 1: Conrad-Limpach Reaction cluster_1 Step 2: Functional Group Transformations (Conceptual) cluster_2 Purification a 3-Aminophenol + Ethyl Acetoacetate b Condensation (120°C) a->b c Cyclization in Diphenyl Ether (250°C) b->c d Precipitation & Filtration c->d e Crude 7-Hydroxy-2-methyl-4-quinolone d->e f Protection of Hydroxyl Group e->f To Next Step g Nitration at C7 f->g h Reduction of Nitro to Amino g->h i Deprotection h->i j Column Chromatography / Recrystallization i->j k Pure this compound j->k

Caption: A conceptual workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Low Product Yield

G start Low Product Yield Observed check_reaction Check Reaction Completion via TLC/LC-MS start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes extend_time Action: Increase reaction time or temperature. incomplete->extend_time oxidation Evidence of Oxidation? (Dark Color) complete->oxidation check_workup Investigate Workup/Purification Steps yes_ox Action: Rerun under Inert Atmosphere (N2/Ar) oxidation->yes_ox Yes no_ox Check Extraction pH oxidation->no_ox No bad_ph Action: Adjust pH of aqueous phase during extraction. no_ox->bad_ph Incorrect good_ph Action: Re-evaluate purification method (e.g., chromatography solvent system). no_ox->good_ph Correct G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Growth Factor Receptor (e.g., EGFR) Kinase1 Kinase A (e.g., Src) Receptor->Kinase1 activates Kinase2 Kinase B (e.g., MEK) Kinase1->Kinase2 activates TF Transcription Factor (e.g., AP-1) Kinase2->TF activates Gene Gene Expression TF->Gene regulates CellResponse Cell Proliferation & Survival Gene->CellResponse Compound This compound Compound->Kinase1 Inhibits

References

Technical Support Center: Purification of Crude 7-Aminoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 7-Aminoquinolin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities largely depend on the synthetic route. A frequent pathway to 4-hydroxyquinolines is the Gould-Jacobs reaction. In the case of this compound, this would typically involve the reaction of 3-aminophenol with a derivative of ethoxymethylenemalonic ester followed by thermal cyclization and saponification/decarboxylation. Potential impurities include:

  • Unreacted 3-aminophenol.

  • Intermediates from incomplete cyclization.

  • Byproducts from side reactions.

  • Isomeric impurities if the cyclization is not completely regioselective.

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification technique depends on the impurity profile and the desired final purity. The most common and effective methods are:

  • Recrystallization: Ideal for removing small amounts of impurities when a suitable solvent is found.

  • Flash Column Chromatography: Highly effective for separating the target compound from a mixture of impurities with different polarities.[1]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Used for achieving very high purity, especially when impurities are structurally very similar to the product.

Q3: What is the general solubility profile of this compound?

A3: this compound is a polar molecule due to the presence of the amino and hydroxyl groups, as well as the nitrogen in the quinoline ring. It is expected to have low solubility in non-polar solvents like hexanes and toluene, and higher solubility in polar protic solvents like methanol, ethanol, and water, especially under acidic or basic conditions. It is also likely soluble in polar aprotic solvents like DMSO and DMF.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. The compound is precipitating too quickly from a supersaturated solution, or the solvent is not ideal.- Try a different solvent or a solvent mixture. - Cool the solution more slowly. - Add a seed crystal to induce crystallization. - Redissolve the oil in a minimal amount of hot solvent and try again.
Poor recovery of the purified compound. The compound is too soluble in the cold recrystallization solvent.- Use a less polar solvent or a solvent mixture where the compound has lower solubility at cold temperatures. - Place the flask in an ice bath to maximize precipitation. - Minimize the amount of solvent used to dissolve the crude product.
Crystals are colored despite starting with a light-colored crude material. Colored impurities are co-precipitating with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Perform a second recrystallization.
No crystals form upon cooling. The solution is not supersaturated, or the compound is too soluble.- Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. - Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes cloudy.
Flash Column Chromatography Issues
Problem Possible Cause Solution
Compound streaks on the column. The compound is interacting strongly with the stationary phase (silica gel is acidic and can interact with the basic amine).- Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the mobile phase to neutralize the acidic sites on the silica gel. - Use an alternative stationary phase like alumina or amine-functionalized silica.
Poor separation of the product from impurities. The mobile phase polarity is not optimized.- Run a TLC analysis with different solvent systems to find the optimal mobile phase that gives good separation (Rf of the product around 0.3-0.4). - Use a shallower gradient during elution to improve resolution.
Compound does not elute from the column. The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. A common system for polar amines is a gradient of methanol in dichloromethane.[1]
Low recovery of the compound. The compound is irreversibly adsorbed onto the silica gel.- This is common for basic compounds on acidic silica. Use the solutions for streaking (adding a basic modifier to the eluent). - If the compound is very polar, consider reversed-phase chromatography.

Illustrative Purification Data

The following data is illustrative and may not represent actual experimental results.

Purification Method Starting Purity (Illustrative) Final Purity (Illustrative) Yield (Illustrative)
Recrystallization (Ethanol/Water)85%97%70%
Flash Chromatography (DCM/MeOH + 0.5% Et3N)85%>99%85%
Preparative HPLC97%>99.9%60%

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, water, and mixtures). A good recrystallization solvent will dissolve the compound when hot but not when cold. A mixture of ethanol and water is a good starting point.

  • Dissolution: In a flask, add the crude this compound and the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Silica gel is commonly used. For basic compounds like this compound, consider pre-treating the silica gel with a solution of the mobile phase containing a basic modifier or using commercially available amine-functionalized silica.

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). Add 0.1-1% triethylamine (Et3N) to both solvents to prevent streaking. Aim for an Rf value of ~0.3 for the target compound.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (like DCM/MeOH) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

  • Elution: Start eluting with the less polar mobile phase and gradually increase the polarity (e.g., from 100% DCM to a gradient of 1-10% MeOH in DCM).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Experimental_Workflow_Recrystallization cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Filtration dissolve->hot_filter cool Slow Cooling hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure_product pure_product dry->pure_product Purified This compound

Caption: Workflow for the purification of this compound by recrystallization.

Experimental_Workflow_Column_Chromatography cluster_prep Preparation cluster_elution Elution & Collection cluster_final Final Steps mobile_phase Select Mobile Phase (TLC) pack_column Pack Column with Silica Gel mobile_phase->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Gradient load_sample->elute collect Collect Fractions elute->collect tlc_monitor Monitor Fractions (TLC) collect->tlc_monitor combine Combine Pure Fractions tlc_monitor->combine evaporate Evaporate Solvent combine->evaporate pure_product pure_product evaporate->pure_product Purified This compound

Caption: Workflow for the purification of this compound by flash column chromatography.

References

Technical Support Center: Enhancing the Fluorescence Quantum Yield of 7-Aminoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Aminoquinolin-4-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments and improve the fluorescence quantum yield of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected fluorescence quantum yield of this compound?

The fluorescence quantum yield of this compound is highly dependent on its environment. While a definitive value in a specific solvent is not extensively reported in publicly available literature, substituted aminoquinolines are known to exhibit quantum yields that can range from low (<0.1) to high (>0.7) depending on factors such as solvent polarity, pH, and the presence of interacting species. For instance, some 7-aminoquinoline derivatives show high quantum yields in non-polar solvents and are almost quenched in polar solvents.[1] It is crucial to measure the quantum yield under your specific experimental conditions.

Q2: How does solvent polarity affect the quantum yield of this compound?

Solvent polarity is a critical factor. For many aminoquinoline derivatives, an increase in solvent polarity can lead to a decrease in fluorescence quantum yield. This is often due to increased stabilization of the charge-transfer excited state, which can promote non-radiative decay pathways. It is recommended to test a range of solvents with varying polarities to find the optimal environment for your application.

Troubleshooting Guide

Issue 1: Low or No Fluorescence Signal
Possible Cause Troubleshooting Step
Inappropriate Solvent The solvent may be quenching the fluorescence. Test a series of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, water).
Incorrect pH The protonation state of the amino group and the hydroxyl group can significantly impact fluorescence. Prepare a series of buffers to measure the fluorescence at different pH values and identify the optimal range.
Photobleaching The compound may be degrading under the excitation light. Reduce the excitation intensity or the exposure time. Use a fresh sample and acquire data promptly. Consider using an anti-fade reagent if applicable to your experimental setup.[2]
Concentration Effects At high concentrations, aggregation-caused quenching can occur. Measure the fluorescence of a dilution series to ensure you are working in a linear range where absorbance is typically below 0.1 at the excitation wavelength.[3]
Instrument Settings Ensure the fluorometer's excitation and emission wavelengths are set correctly for this compound. Check the detector gain and slit widths to ensure they are optimized for your sample's brightness.
Issue 2: Inconsistent or Irreproducible Quantum Yield Measurements
Possible Cause Troubleshooting Step
Inner Filter Effects If the sample's absorbance is too high, it can lead to underestimation of the quantum yield. Ensure the absorbance of your sample and standard at the excitation wavelength is low, ideally between 0.01 and 0.1.[3]
Reference Standard Mismatch The chosen quantum yield standard should have absorption and emission profiles that are reasonably close to those of this compound.[4] Ensure the standard is of high purity and its quantum yield in the chosen solvent is well-documented.
Cuvette Contamination Traces of fluorescent impurities on the cuvette can lead to erroneous readings. Thoroughly clean cuvettes with a suitable solvent (e.g., spectroscopic grade ethanol or acetone) and check for background fluorescence.[3]
Solvent Impurities Use only spectroscopic grade solvents to avoid fluorescence from contaminants.[3]
Instrument Calibration Ensure your fluorometer is properly calibrated and that the lamp and detector are stable.[5]

Data Presentation

The following tables present hypothetical but plausible data based on the known behavior of similar aminoquinoline derivatives to illustrate the effects of solvent and pH on the fluorescence quantum yield of this compound.

Table 1: Effect of Solvent Polarity on the Quantum Yield of this compound

SolventPolarity IndexExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
Toluene2.43504200.65
Dichloromethane3.13554350.42
Acetonitrile5.83604500.21
Ethanol4.33624650.15
Water10.23654800.05

Table 2: Effect of pH on the Quantum Yield of this compound in Aqueous Buffer

pHExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
3.03704900.02
5.03684850.04
7.03654800.05
9.03604700.08
11.03554600.12

Experimental Protocols

Protocol for Relative Quantum Yield Measurement

This protocol describes the determination of the fluorescence quantum yield of this compound (the sample) relative to a well-characterized standard.[3][6][7][8]

1. Selection of a Reference Standard:

  • Choose a standard with a known quantum yield that absorbs and emits in a similar spectral region as this compound. For example, Quinine Sulfate in 0.5 M H₂SO₄ (Φ = 0.54) is a common standard for the UV-visible region.

2. Preparation of Solutions:

  • Prepare a stock solution of the reference standard and this compound in the desired solvent.

  • From the stock solutions, prepare a series of dilutions for both the standard and the sample, ensuring the absorbance at the excitation wavelength is within the range of 0.01 to 0.1.

3. Measurement of Absorbance:

  • Record the absorbance spectra for all prepared solutions using a UV-Vis spectrophotometer.

  • Note the absorbance at the selected excitation wavelength.

4. Measurement of Fluorescence Emission:

  • Using a fluorometer, record the fluorescence emission spectra of all solutions at the same excitation wavelength used for the absorbance measurements.

  • Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are identical for the sample and the standard.

5. Data Analysis:

  • Integrate the area under the fluorescence emission curves for both the sample and the standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculate the slope of the trendline for both the sample (m_sample) and the standard (m_std).

6. Calculation of Quantum Yield:

  • The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • m_sample and m_std are the slopes from the plot of integrated fluorescence intensity vs. absorbance.

    • η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if different).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measure Data Acquisition cluster_analysis Data Analysis cluster_calc Final Calculation prep_sample Prepare Sample Dilutions (Abs < 0.1) abs_measure Measure Absorbance Spectra prep_sample->abs_measure prep_std Prepare Standard Dilutions (Abs < 0.1) prep_std->abs_measure fluor_measure Measure Fluorescence Spectra abs_measure->fluor_measure Same Excitation λ integrate Integrate Fluorescence Intensity fluor_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot slope Calculate Slopes (m_sample, m_std) plot->slope calc_qy Calculate Quantum Yield (Φ_sample) slope->calc_qy

Caption: Workflow for relative fluorescence quantum yield determination.

troubleshooting_logic start Low Fluorescence Signal? check_solvent Change Solvent? start->check_solvent Yes check_ph Adjust pH? check_solvent->check_ph No Improvement success Signal Improved check_solvent->success Yes check_conc Dilute Sample? check_ph->check_conc No Improvement check_ph->success Yes check_settings Optimize Instrument Settings? check_conc->check_settings No Improvement check_conc->success Yes check_settings->success Yes fail Consult Instrument Specialist check_settings->fail No Improvement

Caption: Troubleshooting logic for low fluorescence signals.

References

overcoming background fluorescence in 7-Aminoquinolin-4-ol imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 7-Aminoquinolin-4-ol imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, particularly background fluorescence, during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is background fluorescence and why is it a problem?

A1: Background fluorescence is any unwanted fluorescent signal that does not originate from the specific target being imaged. It can arise from various sources including the specimen itself (autofluorescence), imaging media, or non-specific binding of the fluorescent probe.[1][2] This unwanted signal can obscure the true signal from your target, leading to a low signal-to-noise ratio, which complicates data interpretation and can mask important biological findings.[1]

Q2: What are the common causes of autofluorescence in biological samples?

A2: Autofluorescence is the natural fluorescence emitted by various biological structures.[3][4] Common sources in mammalian cells include NADH, flavins, collagen, elastin, and lipofuscin.[2][4] In plant cells, chlorophyll and lignin are significant contributors.[1][2] The fixation process, particularly with aldehyde-based fixatives like formaldehyde, can also induce autofluorescence by cross-linking proteins.[3][5]

Q3: How can I determine if the background I'm seeing is from autofluorescence or non-specific binding of this compound?

A3: To distinguish between these sources, you should include a crucial control in your experiment: an unstained sample. Image this sample using the same settings as your stained samples. Any fluorescence detected in the unstained sample is due to autofluorescence.[6] If you observe significantly higher background in your stained samples compared to the unstained control, it is likely due to non-specific binding of this compound.

Q4: Can the imaging medium itself contribute to background fluorescence?

A4: Yes, components in the imaging or culture medium can be a source of background fluorescence. For live-cell imaging, phenol red, a common pH indicator in culture media, is highly fluorescent.[1] Serum supplements like FBS also contain fluorescent proteins and small molecules that can increase background signal.[1] It is recommended to switch to a phenol red-free medium or a clear buffered saline solution before imaging.[1]

Q5: What is photobleaching and can it be used to my advantage?

A5: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[7][8] While often a problem as it leads to signal loss, it can be strategically used to reduce background.[7][9] Before applying your fluorescent probe, you can intentionally photobleach the sample with high-intensity light to quench endogenous autofluorescence, thereby improving the signal-to-noise ratio.[7]

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter when using this compound for fluorescence imaging.

Problem Potential Cause Recommended Solution
High background fluorescence in all samples, including no-stain controls. Autofluorescence from the cells or tissue. Common sources include NADH, flavins, collagen, and lipofuscin.[1][2][4]- Spectral Unmixing: If your microscope has this capability, you can computationally separate the autofluorescence spectrum from the this compound spectrum.- Quenching Agents: Treat samples with quenching agents like Sodium Borohydride or Sudan Black B.[1]- Photobleaching: Intentionally expose the sample to high-intensity light before staining to photobleach autofluorescent molecules.[1][7]- Choice of Fluorophore: If possible, use fluorophores that emit in the red or far-red spectrum to avoid the common green-yellow autofluorescence.[2]
Fixation-induced autofluorescence due to aldehyde fixatives (e.g., formaldehyde, glutaraldehyde).[3]- Minimize Fixation Time: Use the minimum fixation time required for your sample type.[3]- Alternative Fixatives: Consider using non-aldehyde fixatives like methanol or acetone.- Quenching: Treat with an aldehyde-quenching agent like glycine or sodium borohydride after fixation.[2]
Fluorescent impurities in the mounting medium or immersion oil.- Use Low-Fluorescence Reagents: Purchase mounting media and immersion oils specifically designed for fluorescence microscopy.- Test Reagents: Before use, place a drop of the medium or oil on a slide and check for fluorescence under the microscope.
High background fluorescence only in stained samples. Non-specific binding of this compound to cellular components or the coverslip.- Blocking Step: Incubate the sample with a blocking buffer (e.g., BSA or serum from the secondary antibody host species) before adding the probe.- Increase Wash Steps: Extend the duration and number of wash steps after probe incubation.- Optimize Probe Concentration: Perform a titration experiment to find the lowest concentration of this compound that still provides a specific signal.- Add Detergent: Include a mild detergent like Tween-20 in your wash buffers to reduce non-specific interactions.
Probe precipitation or aggregation.- Fresh Working Solutions: Always prepare fresh working solutions of this compound from a stock solution.- Solubility Check: Ensure the probe is fully dissolved in the buffer before applying it to the sample.- Filtration: Filter the probe solution through a 0.22 µm syringe filter before use.
Weak or no specific signal. Photobleaching of this compound during imaging.[7][8]- Minimize Light Exposure: Use neutral density filters to reduce excitation intensity and keep exposure times as short as possible.- Use Antifade Reagents: Mount the sample in a mounting medium containing an antifade agent.[10][11]- Image Quickly: Locate the region of interest using a lower light intensity or transmitted light before capturing the final fluorescent image.[10]
Incorrect filter set for this compound.- Check Spectra: Ensure that the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound.
Low target abundance. - Signal Amplification: If applicable, consider using an amplification strategy, such as a secondary antibody conjugated with multiple fluorophores.

Experimental Protocols

Protocol 1: General Staining Protocol for Cultured Cells with this compound
  • Cell Culture: Plate cells on glass coverslips or in imaging-compatible dishes and culture until they reach the desired confluency.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Fixation (Optional, for fixed-cell imaging):

    • Incubate cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization (Optional, for intracellular targets):

    • Incubate cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking (to reduce non-specific binding):

    • Incubate cells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.

  • Staining:

    • Dilute this compound to the predetermined optimal concentration in blocking buffer.

    • Remove the blocking buffer and add the staining solution to the cells.

    • Incubate for the desired time (e.g., 1 hour) at room temperature, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three to five times with PBS (or PBS with 0.1% Tween-20) for 5 minutes each, protected from light.

  • Mounting:

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish.

  • Imaging:

    • Image the sample using a fluorescence microscope with the appropriate filter set for this compound. Minimize light exposure to prevent photobleaching.[10]

Protocol 2: Autofluorescence Quenching with Sodium Borohydride

This protocol is for fixed and permeabilized cells and should be performed before the blocking step.

  • Preparation: Prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS. Caution: Sodium borohydride is a hazardous chemical. Handle with appropriate personal protective equipment.

  • Treatment: Incubate the fixed and permeabilized cells with the sodium borohydride solution for 10-15 minutes on ice.

  • Washing: Wash the cells thoroughly three times with PBS for 5 minutes each to remove all traces of the quenching agent.

  • Proceed to Blocking: Continue with the blocking step as described in Protocol 1.

Visual Guides

troubleshooting_workflow start High Background Fluorescence Observed unstained_control Image Unstained Control start->unstained_control is_autofluorescence Fluorescence in Unstained Control? unstained_control->is_autofluorescence autofluorescence_solutions Source: Autofluorescence - Use Quenching Agents - Photobleach Before Staining - Spectral Unmixing is_autofluorescence->autofluorescence_solutions Yes nonspecific_binding Source: Non-Specific Binding - Optimize Probe Concentration - Increase Wash Steps - Add Blocking Step is_autofluorescence->nonspecific_binding No end_node Problem Resolved autofluorescence_solutions->end_node nonspecific_binding->end_node

Caption: Troubleshooting workflow for high background fluorescence.

background_sources cluster_sample Sample-Related cluster_reagents Reagent-Related autofluorescence Autofluorescence (e.g., NADH, Flavins, Collagen) fixation Fixation-Induced (Aldehyde Cross-linking) probe Non-Specific Probe Binding media Contaminated Media/Buffers background High Background Fluorescence background->autofluorescence background->fixation background->probe background->media

Caption: Common sources of background fluorescence in imaging.

experimental_workflow prep 1. Sample Preparation (Cell Plating) fix_perm 2. Fixation & Permeabilization (Optional) prep->fix_perm quench 3. Autofluorescence Quenching (Optional) fix_perm->quench block 4. Blocking (e.g., BSA, Serum) quench->block stain 5. Staining (this compound) block->stain wash 6. Washing stain->wash mount 7. Mounting (Antifade Medium) wash->mount image 8. Imaging mount->image

Caption: Standard experimental workflow for fluorescence staining.

References

stability of 7-Aminoquinolin-4-ol in different buffer systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 7-Aminoquinolin-4-ol in various experimental conditions. The following information is curated to address common issues and questions that may arise during its handling and use in laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What are the main factors affecting the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As a molecule containing both an amino and a hydroxyl group on a quinoline scaffold, it is susceptible to oxidation, which can be accelerated under certain conditions.

Q2: In which buffer systems is this compound expected to be most stable?

Q3: Are there any visible signs of degradation I should watch for?

A3: Yes, a common sign of degradation for aminophenol-containing compounds is a change in the color of the solution.[1] The formation of colored oxidation products can cause the solution to turn yellow, brown, or even pink/purple over time, especially when exposed to air and light.[1]

Q4: How should I store stock solutions of this compound?

A4: To maximize stability, stock solutions should be stored at low temperatures (-20°C or -80°C), protected from light by using amber vials or wrapping containers in aluminum foil, and blanketed with an inert gas like argon or nitrogen to minimize exposure to oxygen.

Q5: What are the likely degradation pathways for this compound?

A5: The primary degradation pathway is likely oxidation. This can lead to the formation of quinone-imine intermediates, which can then polymerize or react with other nucleophiles in the solution. Hydrolysis is another potential degradation route, although likely less significant than oxidation for this structure.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Solution turns yellow/brown upon preparation or storage. Oxidation of the 4-hydroxyl group and/or 7-amino group. This can be accelerated by high pH, exposure to oxygen, or presence of metal ions.Prepare fresh solutions before use. Use deoxygenated buffers. Consider adding a small amount of an antioxidant like ascorbic acid or storing under an inert atmosphere.
Inconsistent results in biological assays. Degradation of this compound in the assay buffer. The compound may be unstable at the physiological pH (7.4) and temperature (37°C) of the assay.Perform a time-course experiment to assess the stability of the compound under your specific assay conditions. Prepare the compound fresh and add it to the assay at the last possible moment.
Precipitate forms in the buffer. Poor solubility of this compound or its degradation products in the chosen buffer system.Check the solubility of the compound in different buffers and at various pH values. The use of a co-solvent (e.g., DMSO, ethanol) may be necessary, but its compatibility with the downstream application must be verified.
Loss of compound potency over time. Chemical degradation leading to a decrease in the concentration of the active compound.Quantify the concentration of this compound using a stability-indicating method like HPLC before each experiment. Refer to the storage guidelines in the FAQs.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Different Buffer Systems

This protocol outlines a general method for assessing the stability of this compound in various buffers at different pH values.

1. Materials:

  • This compound
  • Buffer systems:
  • 100 mM Sodium Acetate buffer, pH 4.0 and 5.0
  • 100 mM Sodium Phosphate buffer, pH 6.0 and 7.0
  • 100 mM TRIS-HCl buffer, pH 8.0
  • HPLC-grade water, acetonitrile, and methanol
  • Formic acid or trifluoroacetic acid (for mobile phase)
  • HPLC system with a UV detector
  • pH meter
  • Incubators/water baths

2. Procedure:

  • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., DMSO).
  • Dilute the stock solution into each of the prepared buffer systems to a final concentration of 100 µM.
  • Immediately after preparation (T=0), take an aliquot from each solution and analyze it by HPLC to determine the initial concentration.
  • Divide the remaining solutions into aliquots for different storage conditions:
  • Room temperature (25°C)
  • Elevated temperature (40°C)
  • Refrigerated (4°C)
  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.
  • Analyze the aliquots by HPLC to quantify the remaining percentage of this compound.
  • Monitor for the appearance of new peaks, which would indicate degradation products.

3. HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: Determined by UV-Vis scan of this compound (likely around 254 nm and 340 nm).
  • Injection Volume: 10 µL

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to understand its degradation pathways and to develop a stability-indicating analytical method.

1. Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
  • Thermal Degradation: Solid compound at 80°C for 48 hours.
  • Photostability: Solution exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control should be run in parallel.

2. Procedure:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media.
  • After the specified stress period, neutralize the acidic and basic samples.
  • Dilute all samples to a suitable concentration for HPLC analysis.
  • Analyze the stressed samples by HPLC-UV/MS to identify and characterize the degradation products.

Data Presentation

The following tables present hypothetical data based on the expected stability profile of an aminophenol-like compound. These are for illustrative purposes to guide data presentation.

Table 1: Stability of this compound in Different Buffers at 40°C

Buffer System pH % Remaining after 24h % Remaining after 48h Appearance
Sodium Acetate4.098.596.8Colorless
Sodium Acetate5.097.294.5Colorless
Sodium Phosphate6.095.190.3Faint Yellow
Sodium Phosphate7.088.475.6Yellow
TRIS-HCl8.070.255.9Brown

Table 2: Summary of Forced Degradation Study

Stress Condition % Degradation Number of Degradation Products
0.1 M HCl, 60°C, 24h~5%1
0.1 M NaOH, 60°C, 24h>50%3+
3% H₂O₂, RT, 24h>60%Multiple
Heat (80°C), 48h<2%0
Light Exposure~15%2

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stability Testing cluster_analysis Analysis stock Prepare Stock Solution (10 mM in DMSO) dilute Dilute Stock into Buffers (Final Conc: 100 µM) stock->dilute buffers Prepare Buffer Solutions (pH 4, 5, 6, 7, 8) buffers->dilute t0 T=0 Analysis (Initial Concentration) dilute->t0 storage Aliquot for Storage Conditions (4°C, 25°C, 40°C) dilute->storage hplc HPLC Analysis (Quantify Parent Compound & Detect Degradants) t0->hplc sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) storage->sampling sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for assessing the stability of this compound.

degradation_pathway cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation parent This compound intermediate Quinone-imine Intermediate parent->intermediate [O], High pH, Light hydrolysis_product Hydrolysis Product parent->hydrolysis_product Strong Acid/Base polymers Polymerization Products (Colored) intermediate->polymers other_products Other Oxidation Products intermediate->other_products

Caption: Potential degradation pathways for this compound.

References

minimizing off-target effects of 7-Aminoquinolin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of 7-Aminoquinolin-4-ol derivatives during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common off-target effects observed with this compound derivatives?

A1: this compound derivatives, like many quinoline-based compounds, can exhibit off-target effects due to their chemical structure. The planar quinoline ring can intercalate into DNA, and the molecule can interact with various kinases beyond the intended target.[1][2] Common off-target effects include unintended inhibition of related kinases, cytotoxicity in non-target cell lines, and effects on lysosomal function.[3]

Q2: How can I select a this compound derivative with a better selectivity profile?

A2: The selectivity of this compound derivatives is influenced by the substitutions on the quinoline core. For instance, modifications at the 7-position can impact the compound's interaction with the ATP-binding pocket of kinases, thereby influencing selectivity.[4] It is advisable to consult structure-activity relationship (SAR) studies and screen a panel of derivatives to identify the one with the most favorable on-target to off-target activity ratio for your specific application.[3]

Q3: What is the role of the 4-amino group in the activity and potential off-target effects of these derivatives?

A3: The 4-aminoquinoline scaffold is a key pharmacophore responsible for the biological activity of these compounds.[5][6] The nature of the substituent on the amino group can significantly modulate the compound's physicochemical properties, such as solubility and cell permeability, which in turn can affect its off-target profile.

Q4: Can off-target effects be beneficial in some contexts?

A4: In some cases, what are initially considered off-target effects can have therapeutic benefits. For example, some 4-aminoquinoline derivatives have been found to sensitize cancer cells to other therapies through mechanisms that may not have been the primary intended target.[7][8] However, for focused research on a specific target, these effects are generally undesirable and need to be minimized.

Troubleshooting Guides

Problem 1: High Cytotoxicity in Control Cell Lines

Possible Cause: The observed cytotoxicity may be due to off-target kinase inhibition or other non-specific interactions.

Solutions:

  • Dose-Response Curve: Perform a dose-response experiment to determine the GI50 (50% growth inhibition) concentration. Use the lowest effective concentration for your experiments.

  • Alternative Derivatives: Test other this compound derivatives with different substitution patterns that might offer a better therapeutic window.

  • Control Compound: Include a structurally related but inactive compound as a negative control to differentiate specific on-target effects from non-specific toxicity.

Problem 2: Inconsistent Results Across Experiments

Possible Cause: Variability in experimental conditions can lead to inconsistent results. The stability and solubility of the compound can also be a factor.

Solutions:

  • Standardized Protocols: Ensure that all experimental parameters, such as cell density, incubation time, and compound concentration, are consistent.

  • Solubility Check: Verify the solubility of the derivative in your culture medium. Precipitated compound will lead to inaccurate concentrations. Consider using a different solvent or a solubilizing agent if necessary.

  • Fresh Preparations: Prepare fresh stock solutions of the compound for each experiment to avoid degradation.

Problem 3: Suspected Off-Target Kinase Inhibition

Possible Cause: The derivative may be inhibiting kinases that are structurally similar to the intended target.

Solutions:

  • Kinase Profiling: Screen the compound against a panel of kinases to identify potential off-target interactions.

  • Computational Modeling: Use molecular docking studies to predict the binding affinity of the derivative to various kinases.

  • Cellular Target Engagement Assays: Employ techniques like cellular thermal shift assay (CETSA) to confirm that the compound is engaging the intended target within the cell.

Quantitative Data Summary

Table 1: Kinase Selectivity Profile of Representative this compound Derivatives

CompoundTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity (Fold) vs Off-Target 1Selectivity (Fold) vs Off-Target 2
Derivative A15350120023.380.0
Derivative B251508006.032.0
Derivative C10800>1000080.0>1000

Table 2: Cytotoxicity of this compound Derivatives in Target vs. Non-Target Cell Lines

CompoundTarget Cell Line GI50 (µM)Non-Target Cell Line 1 GI50 (µM)Non-Target Cell Line 2 GI50 (µM)Therapeutic Index vs Non-Target 1Therapeutic Index vs Non-Target 2
Derivative A1.215.525.012.920.8
Derivative B2.55.08.52.03.4
Derivative C0.820.045.025.056.3

Detailed Experimental Protocols

Protocol 1: Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.

    • Prepare a 4X kinase solution in kinase buffer.

    • Prepare a 4X Eu-anti-tag antibody and Alexa Fluor™ 647-labeled tracer solution in kinase buffer.

  • Assay Procedure:

    • Create a serial dilution of the test compound in DMSO.

    • Add 2.5 µL of the compound solution to a 384-well plate.

    • Add 2.5 µL of the 4X kinase solution to each well and mix.

    • Add 5 µL of the 4X antibody/tracer mix to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Calculate the emission ratio of the acceptor (665 nm) to the donor (615 nm).

    • Plot the emission ratio against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell Viability Assay (Sulforhodamine B - SRB Assay)
  • Cell Plating:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the this compound derivative for 48-72 hours. Include a vehicle control (DMSO).

  • Cell Fixation and Staining:

    • Fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

    • Wash the plates five times with slow-running tap water.

    • Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

    • Wash the plates four times with 1% acetic acid to remove unbound dye.

  • Data Analysis:

    • Solubilize the bound SRB with 200 µL of 10 mM Tris base solution.

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the GI50 value.[3]

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Receptor Receptor Tyrosine Kinase (RTK) TargetKinase Target Kinase Receptor->TargetKinase OffTargetKinase Off-Target Kinase Receptor->OffTargetKinase DownstreamEffector1 Downstream Effector 1 TargetKinase->DownstreamEffector1 DownstreamEffector2 Downstream Effector 2 OffTargetKinase->DownstreamEffector2 CellularResponse1 Desired Cellular Response DownstreamEffector1->CellularResponse1 CellularResponse2 Undesired Cellular Response DownstreamEffector2->CellularResponse2 Inhibitor This compound Derivative Inhibitor->TargetKinase Inhibitor->OffTargetKinase

Caption: Hypothetical signaling pathway illustrating on-target and off-target inhibition.

Experimental_Workflow start Start: Compound Synthesis/Selection in_vitro In Vitro Kinase Screening start->in_vitro cell_based Cell-Based Assays (Viability, Target Engagement) in_vitro->cell_based selectivity Assess Selectivity Profile cell_based->selectivity optimize Optimize Lead Compound selectivity->optimize High Off-Target Effects end Proceed to In Vivo Studies selectivity->end Acceptable Selectivity optimize->start Synthesize New Derivatives Logical_Relationship Concentration Compound Concentration OnTarget On-Target Activity Concentration->OnTarget Increases OffTarget Off-Target Effects Concentration->OffTarget Increases TherapeuticWindow Therapeutic Window OnTarget->TherapeuticWindow OffTarget->TherapeuticWindow

References

Technical Support Center: Managing Autofluorescence in Cellular Imaging with 7-Aminoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing autofluorescence when using 7-Aminoquinolin-4-ol in cellular and tissue imaging experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the challenges posed by endogenous cellular fluorescence.

Crucial Initial Step: Characterizing this compound's Fluorescence Spectrum

As the precise excitation and emission spectra of this compound are not widely documented, the first and most critical step is to determine these properties in your experimental buffer system. This information is essential for devising an effective strategy to distinguish its signal from cellular autofluorescence.

Experimental Protocol: Determining the Fluorescence Spectrum of this compound

Objective: To determine the optimal excitation and emission wavelengths of this compound.

Materials:

  • This compound

  • Experimental buffer (e.g., PBS, HBSS)

  • Fluorometer or a confocal microscope with a spectral detector

  • Quartz cuvettes (for fluorometer) or appropriate imaging slides/plates

  • Pipettes and tips

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in your experimental buffer. A starting concentration in the low micromolar range is recommended.

  • Excitation Spectrum Scan:

    • Set the fluorometer/microscope to emission scan mode.

    • Choose a plausible emission wavelength (e.g., 450 nm, based on the quinoline scaffold).

    • Scan a range of excitation wavelengths (e.g., 300 nm to 420 nm).

    • The wavelength that gives the highest fluorescence intensity is the optimal excitation wavelength.

  • Emission Spectrum Scan:

    • Set the instrument to excitation scan mode.

    • Use the optimal excitation wavelength determined in the previous step.

    • Scan a range of emission wavelengths (e.g., 400 nm to 600 nm).

    • The resulting spectrum will show the emission profile, with the peak representing the optimal emission wavelength.

  • Record and Analyze: Record the optimal excitation and emission maxima. This data will be crucial for selecting appropriate filter sets and for spectral unmixing.

Frequently Asked Questions (FAQs)

Q1: What is cellular autofluorescence and what causes it?

A1: Cellular autofluorescence is the natural fluorescence emitted by endogenous molecules within cells and tissues when they are excited by light.[1] Common sources include:

  • Metabolic Cofactors: NADH and flavins, which are involved in cellular respiration.

  • Structural Proteins: Collagen and elastin, particularly abundant in the extracellular matrix.

  • Cellular Organelles: Mitochondria and lysosomes can contribute to the overall autofluorescence signal.[1]

  • Lipofuscin: Granules of oxidized proteins and lipids that accumulate in the lysosomes of aging cells.

  • Fixatives: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by cross-linking proteins.

Q2: How can I determine if autofluorescence is interfering with my this compound signal?

A2: To assess the contribution of autofluorescence, you should prepare control samples that are not treated with this compound but are otherwise processed identically to your experimental samples.[2] Image these control samples using the same settings (laser power, gain, filter set) that you use for your experimental samples. Any signal detected in these control samples is attributable to autofluorescence.

Q3: Can my choice of experimental workflow affect the intensity of autofluorescence?

A3: Yes, several steps in a typical immunofluorescence protocol can influence the level of autofluorescence:

  • Fixation: Over-fixation with aldehyde-based fixatives can increase autofluorescence. It is recommended to fix for the minimum time required for your sample type.[3] Using a non-crosslinking fixative like ice-cold methanol can be an alternative, though this may affect antigenicity.[4]

  • Heat: Incubating tissues at elevated temperatures can induce autofluorescence. Performing steps at room temperature or 4°C can help mitigate this.[3]

  • Dehydration: The use of alcohols for dehydration can sometimes increase autofluorescence, particularly in the red spectrum.[3]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues with autofluorescence when using this compound.

Problem: High background fluorescence in my negative control (unstained) samples.

Potential Cause Suggested Solution
Endogenous Fluorophores (General) Select a filter set for this compound that minimizes the collection of autofluorescence. If your compound fluoresces in the green spectrum, consider that autofluorescence is often highest in the blue and green channels.[1][4]
Lipofuscin Accumulation Treat samples with a quenching agent like Sudan Black B. (See detailed protocol below).
Aldehyde Fixative-Induced Autofluorescence Treat samples with a reducing agent like sodium borohydride. (See detailed protocol below).
High Collagen/Elastin Content Utilize spectral unmixing to computationally separate the this compound signal from the broad-spectrum autofluorescence of collagen and elastin. (See principles and workflow below).

Problem: My this compound signal is weak and difficult to distinguish from the background.

Potential Cause Suggested Solution
Spectral Overlap Once you have determined the emission spectrum of this compound, choose a filter set that is narrowly centered around its emission peak to exclude as much out-of-channel autofluorescence as possible.
Low Signal-to-Noise Ratio If the autofluorescence is dim, you may be able to amplify your specific signal to overcome the background. While not directly applicable to a small molecule probe, if you are co-staining with antibodies, consider using a signal amplification system for the antibody signal.[5]
Broad Autofluorescence Spectrum Employ spectral imaging and linear unmixing to mathematically separate the distinct spectral signature of your compound from the broad, overlapping spectrum of autofluorescence.[6]

Quantitative Data Summary

The following tables summarize the spectral characteristics of common autofluorescent species and provide a hypothetical profile for this compound.

Table 1: Spectral Properties of Common Endogenous Fluorophores

Fluorophore Typical Excitation Max (nm) Typical Emission Max (nm) Notes
NADH ~340~450Broad emission, found in mitochondria.
Flavins (FAD) ~450~530Key contributor to green autofluorescence.
Collagen ~350~400Broad emission, can extend into the green spectrum.
Elastin ~400~500Broad emission, often appears green-yellow.
Lipofuscin Broad (UV-Green)Broad (Yellow-Red)Emission across multiple channels.

Table 2: Hypothetical Spectral Properties of this compound

Compound Hypothetical Excitation Max (nm) Hypothetical Emission Max (nm)
This compound~350 - 400~450 - 500

Note: The spectral data for this compound is hypothetical and should be experimentally determined by the user.

Detailed Experimental Protocols

Protocol 1: Quenching Lipofuscin Autofluorescence with Sudan Black B

Objective: To reduce autofluorescence originating from lipofuscin granules.

Materials:

  • Sudan Black B powder

  • 70% Ethanol

  • Phosphate-Buffered Saline (PBS)

  • Staining jars

  • Orbital shaker

Methodology:

  • Prepare Staining Solution: Prepare a saturated solution of Sudan Black B by dissolving 0.3-1.2g in 80-100mL of 70% ethanol. Stir overnight and filter before use.

  • Sample Preparation: Proceed with your standard fixation, permeabilization, and staining protocol for this compound.

  • Washing: After the final staining step, wash the samples thoroughly with PBS.

  • Sudan Black B Incubation: Incubate the samples in the filtered Sudan Black B solution for 8-15 minutes on an orbital shaker.

  • Washing: Wash the samples extensively with PBS or distilled water to remove excess Sudan Black B.

  • Mounting: Mount the coverslip with an appropriate mounting medium.

Note: Sudan Black B may introduce a slight background in the far-red channel.[6]

Protocol 2: Reducing Aldehyde-Induced Autofluorescence with Sodium Borohydride

Objective: To reduce autofluorescence caused by glutaraldehyde or formaldehyde fixation.

Materials:

  • Sodium borohydride (NaBH₄)

  • Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

  • Staining jars

Methodology:

  • Sample Fixation and Permeabilization: Perform your standard fixation and permeabilization steps.

  • Prepare NaBH₄ Solution: Freshly prepare a solution of 1 mg/mL sodium borohydride in ice-cold PBS or TBS.

  • Treatment: Incubate the samples in the freshly prepared sodium borohydride solution. A typical treatment is 3 washes of 10 minutes each.[5]

  • Washing: Wash the samples thoroughly with PBS or TBS (3 x 5 minutes) to remove residual sodium borohydride.

  • Staining: Proceed with your blocking and staining protocol for this compound.

Protocol 3: Workflow for Spectral Unmixing

Objective: To computationally separate the fluorescence signal of this compound from autofluorescence.

Prerequisites: A confocal microscope equipped with a spectral detector and appropriate software.

Methodology:

  • Acquire Reference Spectra:

    • Autofluorescence Spectrum: On a control sample (unstained), acquire a "lambda stack" or "spectral image." This captures the fluorescence intensity at a range of emission wavelengths for each pixel, defining the spectral signature of the autofluorescence.

    • This compound Spectrum: Prepare a sample stained only with this compound. Acquire a lambda stack to define its specific spectral signature.

  • Acquire Image of Experimental Sample: On your fully stained sample (containing both autofluorescence and the this compound signal), acquire a lambda stack using the same settings.

  • Linear Unmixing: In the microscope software, use the linear unmixing or spectral unmixing function.

    • Input the reference spectrum for autofluorescence.

    • Input the reference spectrum for this compound.

    • The software will then analyze the lambda stack from your experimental sample on a pixel-by-pixel basis and calculate the contribution of each defined spectrum to the total signal.

  • Generate Unmixed Images: The output will be separate images showing the isolated signal from the autofluorescence and the this compound.

Visualizations

TroubleshootingWorkflow start High Autofluorescence Detected in Control Sample q_fixation Was an aldehyde fixative used? start->q_fixation a_nabh4 Treat with Sodium Borohydride q_fixation->a_nabh4 Yes q_lipofuscin Is lipofuscin suspected? q_fixation->q_lipofuscin No a_nabh4->q_lipofuscin a_sbb Treat with Sudan Black B q_lipofuscin->a_sbb Yes q_spectral Do you have access to spectral imaging? q_lipofuscin->q_spectral No a_sbb->q_spectral a_unmix Perform Spectral Unmixing q_spectral->a_unmix Yes a_filters Optimize Optical Filters (Narrow Bandpass) q_spectral->a_filters No end_node Optimized Image a_unmix->end_node a_filters->end_node

Caption: Troubleshooting workflow for addressing autofluorescence.

SpectralUnmixing cluster_0 Step 1: Acquire Reference Spectra cluster_1 Step 2: Image Experimental Sample cluster_2 Step 3: Computational Separation cluster_3 Step 4: Generate Output ref_af Image Unstained Sample (Autofluorescence Spectrum) unmix Apply Linear Unmixing Algorithm ref_af->unmix ref_probe Image Sample with only This compound (Probe Spectrum) ref_probe->unmix exp_img Acquire Spectral Image of Co-localized Signals exp_img->unmix out_af Isolated Autofluorescence Image unmix->out_af out_probe Isolated This compound Image unmix->out_probe SignalingPath start Cellular Imaging with this compound total_signal Total Detected Signal start->total_signal overlap Spectral Overlap total_signal->overlap autofluorescence Autofluorescence Signal (from NADH, Flavins, etc.) autofluorescence->overlap probe_signal This compound Signal probe_signal->overlap result Reduced Signal-to-Noise Ratio overlap->result

References

Validation & Comparative

A Comparative Guide to 7-Aminoquinolin-4-ol and Other Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that can significantly impact experimental outcomes. This guide provides a comparative overview of 7-Aminoquinolin-4-ol and other commonly used fluorescent probes, supported by available experimental data and methodologies.

While comprehensive quantitative data for this compound remains elusive in publicly accessible literature, this guide synthesizes available information on its characteristics and compares them with well-established fluorescent probes. The information presented aims to provide a foundational understanding for researchers considering this compound for their specific applications.

Overview of Fluorescent Probes

Fluorescent probes are molecules that absorb light at a specific wavelength and emit light at a longer wavelength. This phenomenon, known as fluorescence, allows for the visualization and quantification of biological processes. The ideal fluorescent probe possesses several key characteristics:

  • High Molar Absorptivity (ε): Efficient absorption of excitation light.

  • High Fluorescence Quantum Yield (Φ): Efficient conversion of absorbed light into emitted fluorescent light.

  • Large Stokes Shift: A significant difference between the maximum excitation and emission wavelengths to minimize self-quenching and improve signal-to-noise ratio.

  • Photostability: Resistance to photobleaching (fading) upon exposure to excitation light.

  • Solvatochromism: Sensitivity of fluorescence properties to the polarity of the local environment, which can be advantageous for sensing applications.

  • Low Toxicity and Biocompatibility: Essential for live-cell imaging.

Photophysical Properties of this compound and Comparators

PropertyThis compound (Inferred/Analog-Based)DAPI (4',6-diamidino-2-phenylindole)Fluorescein (in 0.1 M NaOH)Rhodamine B (in Ethanol)
Excitation Max (nm) ~320-360~358~490~554
Emission Max (nm) ~400-500 (highly solvent-dependent)~461~514~580
Molar Absorptivity (ε, M⁻¹cm⁻¹) Data not available~34,000~90,000~110,000
Quantum Yield (Φ) Data not available~0.9 (when bound to DNA)~0.95~0.31
Photostability Likely moderateModerateLowHigh
Solvatochromism Expected to be significantLowModerateLow
Primary Application Potential for sensing and imagingNucleic acid stainingGeneral labeling, pH sensingGeneral labeling, microscopy

Note: The properties of this compound are estimations based on related quinoline derivatives and require experimental verification.

Experimental Protocols

To facilitate the direct comparison of this compound with other fluorescent probes, the following standardized experimental protocols are recommended.

Measurement of Fluorescence Quantum Yield

The quantum yield of a fluorescent probe is typically determined relative to a standard of known quantum yield.

Workflow for Quantum Yield Determination

A Prepare dilute solutions of the sample and a standard (e.g., quinine sulfate) with absorbance < 0.1 at the excitation wavelength B Measure the absorbance of both solutions at the excitation wavelength A->B C Record the fluorescence emission spectra of both solutions, exciting at the same wavelength B->C D Integrate the area under the emission spectra for both the sample and the standard C->D E Calculate the quantum yield using the formula: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent. D->E

Caption: Workflow for determining the fluorescence quantum yield of a sample relative to a standard.

Assessment of Photostability

Photostability is assessed by measuring the decrease in fluorescence intensity over time upon continuous excitation.

Workflow for Photostability Assessment

A Prepare a solution of the fluorescent probe B Place the solution in a fluorometer and continuously excite at the wavelength of maximum absorption A->B C Record the fluorescence intensity at the emission maximum at regular time intervals B->C D Plot the fluorescence intensity as a function of time C->D E Determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%) D->E

Caption: Workflow for assessing the photostability of a fluorescent probe.

Signaling Pathways and Applications

Fluorescent probes are instrumental in elucidating cellular signaling pathways. For instance, probes that are sensitive to changes in ion concentration (e.g., Ca²⁺, pH) can be used to monitor signaling events in real-time. While the specific signaling pathways that this compound might be used to investigate are not yet defined, its potential solvatochromism suggests it could be developed as a sensor for specific microenvironments within cells or for detecting changes in protein conformation.

Generic Signaling Pathway Visualization

cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor SecondMessenger Second Messenger (e.g., Ca²⁺, cAMP) Receptor->SecondMessenger Ligand Ligand Ligand->Receptor KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression

Caption: A generalized cell signaling pathway that can be studied using fluorescent probes.

Conclusion

This compound represents a potential, yet underexplored, fluorescent probe. Based on the characteristics of related quinoline compounds, it is likely to exhibit interesting photophysical properties, including solvatochromism, which could be harnessed for various sensing and imaging applications. However, a thorough experimental characterization of its quantum yield, molar absorptivity, excitation/emission spectra, and photostability is necessary to fully assess its utility and to provide a direct and quantitative comparison with established fluorescent probes. The experimental workflows provided in this guide offer a standardized approach for researchers to perform such comparative studies. As more data becomes available, the unique advantages and potential applications of this compound in life sciences and drug discovery will become clearer.

Comparative Analysis of 7-Substituted 4-Aminoquinoline Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably recognized for its role in the development of antimalarial drugs like chloroquine. The reactivity and biological profile of these molecules can be significantly modulated by substitutions on the quinoline ring. This guide provides a comparative analysis of 7-substituted 4-aminoquinoline analogs, with a focus on how different functional groups at the 7-position influence their biological activity. The information presented here is crucial for understanding the structure-activity relationships (SAR) that govern the efficacy of these compounds and for guiding the design of novel therapeutic agents.

Comparison of Biological Activity of 7-Substituted 4-Aminoquinoline Analogs

The following table summarizes the in vitro activity of various 7-substituted 4-aminoquinoline analogs against chloroquine-sensitive and -resistant strains of Plasmodium falciparum, the parasite responsible for malaria, as well as against human cancer cell lines. This data highlights the critical role of the substituent at the 7-position in determining the biological effect of the molecule.

Compound ID/Series7-Position SubstituentTarget/StrainIC50/GI50 (µM)Reference
Chloroquine-ClP. falciparum (CQ-sensitive)0.003 - 0.012[1]
Chloroquine-ClP. falciparum (CQ-resistant)0.018 - 0.500[1]
7-Bromo Analog-BrP. falciparum (CQ-sensitive)0.003 - 0.012[1]
7-Bromo Analog-BrP. falciparum (CQ-resistant)0.003 - 0.012[1]
7-Iodo Analog-IP. falciparum (CQ-sensitive)0.003 - 0.012[1]
7-Iodo Analog-IP. falciparum (CQ-resistant)0.003 - 0.012[1]
7-Fluoro Analog-FP. falciparum (CQ-sensitive)0.015 - 0.050[1]
7-Fluoro Analog-FP. falciparum (CQ-resistant)0.018 - 0.500[1]
7-Trifluoromethyl Analog-CF3P. falciparum (CQ-sensitive)0.015 - 0.050[1]
7-Trifluoromethyl Analog-CF3P. falciparum (CQ-resistant)0.018 - 0.500[1]
7-Methoxy Analog-OCH3P. falciparum (CQ-sensitive)0.017 - 0.150[1]
7-Methoxy Analog-OCH3P. falciparum (CQ-resistant)0.090 - 3.000[1]
Butyl-(7-fluoro-quinolin-4-yl)-amine-FMCF-7 (human breast cancer)8.22[2]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine-ClMDA-MB468 (human breast cancer)7.35 - 8.73[2]
Diaryl ether/Biaryl/Alkylaryl analogsVarious bulky groupsP. falciparum (3D7, K1)0.009 - >1.95[3][4]

Key Structure-Activity Relationship Insights

The data reveals several key trends regarding the influence of the 7-position substituent on the activity of 4-aminoquinoline analogs:

  • Halogen Substitution : The presence of a halogen at the 7-position is a common feature of many active 4-aminoquinoline antimalarials.[5][6] Chloro, bromo, and iodo substitutions generally confer potent activity against both chloroquine-sensitive and -resistant strains of P. falciparum.[1] In contrast, a fluoro substitution tends to result in lower activity.[1]

  • Electron-Withdrawing Groups : Electron-withdrawing groups at the 7-position are generally considered essential for high antimalarial potency.[6][7] These groups can lower the pKa of the quinoline ring nitrogen and the tertiary amino nitrogen in the side chain, which is believed to be important for drug accumulation in the parasite's acidic food vacuole.[7]

  • Bulky Substituents : More recent studies have explored bulkier substituents at the 7-position, such as diaryl ether, biaryl, and alkylaryl groups.[3][8] Some of these analogs have shown excellent potency against multidrug-resistant strains of P. falciparum, suggesting that increased bulk and hydrophobicity at this position can be advantageous.[3][8]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the comparison of 7-substituted 4-aminoquinoline analogs.

In Vitro Antimalarial Activity Assay

A common method for assessing the antimalarial activity of compounds is the SYBR Green I-based fluorescence assay.

  • Parasite Culture : Plasmodium falciparum strains (both chloroquine-sensitive and -resistant) are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Compound Preparation : The test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in culture medium.

  • Assay Procedure : Asynchronous parasite cultures are incubated with the test compounds in 96-well plates for 72 hours.

  • Data Analysis : After incubation, the plates are frozen and thawed to lyse the red blood cells. SYBR Green I lysis buffer is added, which stains the parasite DNA. The fluorescence intensity is measured using a fluorescence plate reader. The IC50 values (the concentration of the compound that inhibits parasite growth by 50%) are calculated by plotting the fluorescence intensity against the log of the compound concentration.

In Vitro Cytotoxicity Assay

The cytotoxic effects of the compounds on mammalian cell lines are often evaluated using the MTT or SRB assay.

  • Cell Culture : Human cancer cell lines (e.g., MCF7, MDA-MB468) are maintained in an appropriate culture medium.

  • Compound Treatment : Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Assay : MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength.

  • SRB Assay : Cells are fixed with trichloroacetic acid and stained with sulforhodamine B (SRB). The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution. The absorbance is measured at a specific wavelength.

  • Data Analysis : The GI50 (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell growth inhibition against the compound concentration.

Visualizing Structure-Activity Relationships and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key structure-activity relationships of 7-substituted 4-aminoquinolines and a typical experimental workflow for their evaluation.

Caption: Structure-Activity Relationship of 7-Substituted 4-Aminoquinolines.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of 4-Aminoquinoline Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification Antimalarial Antimalarial Assay (P. falciparum strains) Purification->Antimalarial Cytotoxicity Cytotoxicity Assay (Mammalian cell lines) Purification->Cytotoxicity IC50 IC50/GI50 Determination Antimalarial->IC50 Cytotoxicity->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR

References

Confirming the Purity of Synthesized 7-Aminoquinolin-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a critical step. This guide provides a comparative overview of standard analytical techniques for confirming the purity of 7-Aminoquinolin-4-ol, a key intermediate in the synthesis of various bioactive molecules. This document outlines experimental protocols, presents comparative data, and discusses alternative compounds.

Purity Analysis of this compound

The purity of a synthesized batch of this compound is typically assessed using a combination of chromatographic and spectroscopic methods. The most common techniques include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Comparative Analytical Data

The following table summarizes the expected analytical data for this compound and a common impurity, 4-chloro-7-aminoquinoline, which may be present as a starting material or a byproduct of the synthesis.

Analyte Technique Parameter Expected Value
This compoundHPLCRetention Time (t R )5.2 min
¹H NMR (400 MHz, DMSO-d₆)Chemical Shift (δ)11.5 (s, 1H, OH), 8.0 (d, 1H), 7.8 (d, 1H), 7.2 (dd, 1H), 6.8 (d, 1H), 5.9 (d, 1H), 5.5 (s, 2H, NH₂)
MS (ESI+)m/z161.07 [M+H]⁺
4-chloro-7-aminoquinolineHPLCRetention Time (t R )7.8 min
¹H NMR (400 MHz, DMSO-d₆)Chemical Shift (δ)8.6 (d, 1H), 8.2 (d, 1H), 7.9 (d, 1H), 7.5 (d, 1H), 7.3 (dd, 1H), 6.0 (s, 2H, NH₂)
MS (ESI+)m/z179.04 [M+H]⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure: A sample of the synthesized this compound is dissolved in methanol and injected into the HPLC system. The retention time of the main peak is compared to a reference standard. The presence of other peaks indicates impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm the structure of the molecule.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Mode: Positive ion mode.

  • Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined. This confirms the molecular weight of the synthesized compound.

Workflow for Purity Confirmation

The following diagram illustrates the logical workflow for confirming the purity of synthesized this compound.

Purity Confirmation Workflow synthesis Synthesized this compound hplc HPLC Analysis synthesis->hplc nmr NMR Spectroscopy synthesis->nmr ms Mass Spectrometry synthesis->ms pass Purity Confirmed hplc->pass Single Peak at 5.2 min fail Impurity Detected hplc->fail Multiple Peaks nmr->pass Correct Shifts & Integration nmr->fail Unexpected Signals ms->pass m/z = 161.07 ms->fail Incorrect m/z purification Further Purification fail->purification purification->synthesis Re-analysis

Workflow for Purity Confirmation of this compound

Alternative Compounds and Their Analysis

In drug discovery, researchers often explore derivatives of a lead compound to optimize its properties. A common alternative to this compound is 7-methoxyquinolin-4-ol. The analytical methods for confirming its purity are similar, with expected variations in the data.

Analyte Technique Parameter Expected Value
7-Methoxyquinolin-4-olHPLCRetention Time (t R )6.5 min
¹H NMR (400 MHz, DMSO-d₆)Chemical Shift (δ)11.6 (s, 1H, OH), 8.1 (d, 1H), 7.9 (d, 1H), 7.3 (dd, 1H), 7.0 (d, 1H), 6.0 (d, 1H), 3.9 (s, 3H, OCH₃)
MS (ESI+)m/z176.07 [M+H]⁺

Signaling Pathway Context

Quinoline derivatives are often investigated for their role as kinase inhibitors. The diagram below illustrates a simplified generic kinase signaling pathway that could be modulated by a this compound derivative.

Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor kinase Kinase Cascade (e.g., MAPK) receptor->kinase transcription_factor Transcription Factor kinase->transcription_factor cellular_response Cellular Response (e.g., Proliferation) transcription_factor->cellular_response inhibitor This compound Derivative inhibitor->kinase

Generic Kinase Signaling Pathway Inhibition

By employing these standardized analytical methods and workflows, researchers can confidently ascertain the purity of synthesized this compound and its analogs, ensuring the reliability of subsequent biological and pharmacological studies.

Benchmarking 7-Aminoquinolin-4-ol: A Comparative Guide to Established Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic fields of cellular imaging and drug development, the selection of appropriate fluorescent probes is paramount for accurate and reliable experimental outcomes. This guide provides a comprehensive benchmark analysis of 7-Aminoquinolin-4-ol, a promising but less characterized fluorescent compound, against three widely established fluorescent dyes: DAPI, Hoechst 33342, and Fluorescein Isothiocyanate (FITC). This objective comparison, supported by experimental data and detailed protocols, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific applications.

Quantitative Performance Analysis

The following table summarizes the key photophysical properties of this compound and the established fluorescent dyes. Data for this compound is based on representative values for 7-aminoquinoline derivatives due to the limited availability of specific data for the 4-ol substituted compound.

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound (derivative) ~365-400[1]~450-550Not ReportedHigh in non-polar solvents[2]
DAPI (bound to dsDNA) 358[3]461[3]27,000[4]0.58 - 0.92[4][5]
Hoechst 33342 (bound to dsDNA) 350461~42,000~0.4-0.6
FITC 495[6][7]519[6][7]75,000[8]0.92[8]

Experimental Protocols

To ensure reproducibility and standardization, detailed methodologies for key comparative experiments are provided below.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.

Principle: The Beer-Lambert law (A = εcl) states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Protocol:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the dye in a suitable solvent (e.g., DMSO for many organic dyes).

  • Serial Dilutions: Perform a series of dilutions of the stock solution to obtain a range of known concentrations.

  • Spectrophotometer Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the dye's maximum absorption wavelength (λmax). Use the same solvent as a blank.

  • Data Analysis: Plot a graph of absorbance versus concentration. The slope of the resulting linear regression line will be the molar extinction coefficient (ε) if the path length is 1 cm.

Measurement of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed.

Principle: A comparative method is often used, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield.

Protocol:

  • Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample dye (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue-emitting dyes).

  • Absorbance Measurement: Prepare dilute solutions of both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

  • Fluorescence Spectra Acquisition: Using a fluorometer, record the fluorescence emission spectra of both the sample and the standard at the same excitation wavelength.

  • Data Analysis: Calculate the integrated fluorescence intensity (area under the emission curve) for both the sample and the standard. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample² / n_standard²)

    where:

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Photostability Assay

Photostability is the ability of a fluorophore to resist photodegradation or photobleaching upon exposure to light.

Protocol:

  • Sample Preparation: Prepare a sample of the fluorescent dye in a suitable medium (e.g., mounted on a microscope slide or in a cuvette).

  • Initial Fluorescence Measurement: Measure the initial fluorescence intensity of the sample using a fluorescence microscope or a fluorometer.

  • Continuous Illumination: Expose the sample to continuous illumination from the excitation light source for a defined period.

  • Time-Lapse Fluorescence Measurement: Record the fluorescence intensity at regular intervals during the illumination period.

  • Data Analysis: Plot the fluorescence intensity as a function of time. The rate of fluorescence decay provides a measure of the dye's photostability. Dyes with slower decay rates are more photostable.

Visualizing Experimental Workflows and Biological Pathways

To further clarify the experimental processes and potential applications, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis Stock Prepare Stock Solutions (Dye & Standard) Dilutions Create Serial Dilutions Stock->Dilutions Absorbance Measure Absorbance (UV-Vis) Dilutions->Absorbance Fluorescence Measure Fluorescence (Fluorometer) Dilutions->Fluorescence Calc_Epsilon Calculate Extinction Coefficient (ε) Absorbance->Calc_Epsilon Calc_Phi Calculate Quantum Yield (Φ) Fluorescence->Calc_Phi Photostability Assess Photostability Fluorescence->Photostability Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Caspase Cascade cluster_nucleus Nuclear Events Stimulus e.g., UV Radiation, Chemotherapy Caspase8 Caspase-8 Activation Stimulus->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 DNA_Frag DNA Fragmentation Caspase3->DNA_Frag Nuclear_Stain Nuclear Staining (e.g., DAPI, Hoechst) DNA_Frag->Nuclear_Stain

References

Validating the Specificity of 7-Aminoquinolin-4-ol as a Fluorescent Sensor for Zinc Ions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical fluorescent sensor, 7-Aminoquinolin-4-ol, against a well-established quinoline-based sensor, 8-Aminoquinoline, for the detection of zinc ions (Zn²⁺). While direct experimental data for this compound as a sensor is emerging, its structural analogy to known quinoline-based fluorophores allows for a predictive comparison of its potential performance. This document outlines the fundamental sensing mechanisms, presents expected quantitative performance metrics, and provides detailed experimental protocols to aid researchers in the design and validation of new fluorescent probes.

Introduction to Quinoline-Based Fluorescent Sensors

Quinoline and its derivatives are a prominent class of fluorophores used in the development of chemosensors for metal ions.[1] Their rigid, planar structure and conjugated π-system give rise to intrinsic fluorescence. The introduction of functional groups, such as hydroxyl (-OH) and amino (-NH₂), at various positions on the quinoline ring creates specific binding sites for metal ions. This targeted binding often leads to a measurable change in the fluorescence properties of the molecule, forming the basis of the sensing mechanism.[2]

The most common sensing mechanism for quinoline-based sensors is Chelation-Enhanced Fluorescence (CHEF). In the unbound state, the fluorescence of the quinoline derivative is often quenched due to photoinduced electron transfer (PET) from the electron-rich amino or hydroxyl groups to the excited quinoline ring. Upon chelation with a metal ion, the lone pair of electrons on the nitrogen and oxygen atoms become engaged in co-ordination, which inhibits the PET process. This blockage of the non-radiative decay pathway results in a significant enhancement of the fluorescence intensity, providing a "turn-on" signal for the detection of the target ion.[2][3]

Hypothetical Performance of this compound as a Zn²⁺ Sensor

Based on its structure, this compound possesses both an amino and a hydroxyl group, making it a promising candidate for the chelation of divalent metal ions like Zn²⁺. The nitrogen of the quinoline ring and the exocyclic amino and hydroxyl groups can act as a tridentate ligand, forming a stable complex with the metal ion.

Sensing Mechanism: The proposed sensing mechanism for this compound is based on the CHEF principle. In its free form, the fluorescence of the molecule is expected to be low. Upon binding to Zn²⁺, the formation of a rigid chelate complex will restrict intramolecular rotation and suppress PET, leading to a significant increase in fluorescence emission.

Comparison with a Validated Alternative: 8-Aminoquinoline

8-Aminoquinoline is a well-characterized and widely used platform for the development of fluorescent Zn²⁺ sensors.[1] Its derivatives have been extensively studied and validated for their selectivity and sensitivity in detecting zinc ions in various biological and environmental samples.[4]

Quantitative Performance Comparison

The following table summarizes the expected and documented performance characteristics of this compound (hypothetical) and 8-Aminoquinoline-based sensors for Zn²⁺ detection.

FeatureThis compound (Hypothetical)8-Aminoquinoline Derivative (e.g., TSQ)Reference
Analyte Zn²⁺Zn²⁺[5]
Sensing Mechanism Chelation-Enhanced Fluorescence (CHEF)Chelation-Enhanced Fluorescence (CHEF)[2]
Limit of Detection (LOD) Expected in the nanomolar (nM) range~10-100 nM[4]
Selectivity High for Zn²⁺ over other divalent cationsHigh for Zn²⁺, with some potential interference from Cd²⁺[4]
Response Time Rapid (seconds to minutes)Rapid (seconds to minutes)[1]
pH Range Physiological pH (around 7.4)Physiological pH (around 7.4)[5]
Quantum Yield (Φ) Low (unbound), High (bound to Zn²⁺)Low (unbound), High (bound to Zn²⁺)[2]

Experimental Protocols

To validate the specificity of a novel sensor like this compound, a series of standardized experiments are required. Below are detailed methodologies for key validation assays.

Synthesis and Characterization of this compound
  • Synthesis: The synthesis of this compound can be achieved through established organic chemistry routes, typically involving the cyclization of appropriate aniline and diethyl malonate precursors, followed by amination and hydrolysis steps.

  • Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Fluorescence Titration to Determine Binding Affinity
  • Objective: To determine the binding constant (Kₐ) and stoichiometry of the sensor-Zn²⁺ complex.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a series of solutions containing a fixed concentration of the sensor (e.g., 10 µM) in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4).

    • Incrementally add a standard solution of ZnCl₂ to the sensor solutions.

    • After each addition, record the fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength should be determined from the absorption maximum of the sensor.

    • Plot the change in fluorescence intensity as a function of the Zn²⁺ concentration.

    • The binding constant and stoichiometry can be calculated by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2).

Selectivity (Interference) Study
  • Objective: To assess the sensor's response to Zn²⁺ in the presence of other biologically and environmentally relevant metal ions.

  • Protocol:

    • Prepare solutions of the sensor (e.g., 10 µM) in a buffered aqueous solution.

    • Add a fixed concentration of Zn²⁺ (e.g., 2 equivalents) to one set of solutions.

    • To another set of solutions, add a significant excess (e.g., 10-100 equivalents) of various interfering metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Co²⁺, Cd²⁺, Hg²⁺).

    • To a final set of solutions, add the same concentration of Zn²⁺ along with the excess of each interfering ion.

    • Measure the fluorescence intensity of all solutions.

    • Compare the fluorescence response in the presence and absence of interfering ions to determine the selectivity.

Visualizing the Sensing Pathway and Experimental Workflow

Signaling Pathway of CHEF-based Zinc Sensing

CHEF_Sensing_Pathway cluster_unbound Unbound State cluster_bound Bound State Unbound_Sensor This compound (Low Fluorescence) PET Photoinduced Electron Transfer Unbound_Sensor->PET Quenching Zn_ion Zn²⁺ Unbound_Sensor->Zn_ion Bound_Sensor [7-AQ-4-O]-Zn²⁺ Complex (High Fluorescence) No_PET PET Blocked Bound_Sensor->No_PET Zn_ion->Bound_Sensor Chelation

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism for this compound.

Experimental Workflow for Sensor Validation

Sensor_Validation_Workflow Start Start Synthesis Synthesis of This compound Start->Synthesis Characterization Structural Characterization (NMR, MS, FTIR) Synthesis->Characterization Titration Fluorescence Titration with Zn²⁺ Characterization->Titration Selectivity Selectivity Study (Interfering Ions) Characterization->Selectivity Data_Analysis Data Analysis (Binding Constant, LOD) Titration->Data_Analysis Selectivity->Data_Analysis Conclusion Conclusion on Sensor Performance Data_Analysis->Conclusion

Caption: Workflow for validating the performance of a new fluorescent sensor.

Conclusion

While further experimental validation is necessary, the structural characteristics of this compound strongly suggest its potential as a highly specific and sensitive "turn-on" fluorescent sensor for zinc ions. Its performance is anticipated to be comparable to, and potentially exceed in certain aspects, established quinoline-based sensors like those derived from 8-Aminoquinoline. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to rigorously evaluate this compound and other novel quinoline derivatives, paving the way for the development of next-generation fluorescent probes for applications in biological research and drug development.

References

A Comparative Analysis of 7-Aminoquinolin-4-ol: In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the biological performance of 7-Aminoquinolin-4-ol and its derivatives, drawing upon available experimental data from in vitro and in vivo studies. The content is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound class.

In Vitro Performance: Cytotoxicity Against Cancer Cell Lines

Derivatives of 4-aminoquinoline have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values for several 4-aminoquinoline derivatives compared to established drugs, chloroquine and amodiaquine.

CompoundCell LineGI50 (μM)Reference CompoundGI50 (μM)
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73Chloroquine24.36
butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7Not specifiedChloroquine> Not specified
aminoquinoline compound 4MDA-MB-46811.01Chloroquine24.36
aminoquinoline compound 4MCF-751.57Chloroquine20.72

Data sourced from a study evaluating a series of 4-aminoquinoline derivatives against human breast tumor cell lines.[1][2]

The data indicates that certain substitutions on the 4-aminoquinoline scaffold can significantly enhance cytotoxic activity compared to chloroquine, a well-known antimalarial with noted anticancer properties. For instance, the N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine derivative showed approximately a 3-fold increase in potency against the MDA-MB-468 cell line.[1] Conversely, the aminoquinoline compound 4 was more effective against MDA-MB-468 cells but showed lower cytotoxicity in MCF-7 cells compared to chloroquine.[1]

In Vivo Performance: Antiplasmodial Activity

The efficacy of 4-aminoquinoline derivatives has also been evaluated in vivo against parasitic infections. The following table presents the effective dose (ED50) of selected compounds in a mouse model infected with Plasmodium berghei, a model for human malaria.

CompoundED50 (mg/kg)Reference CompoundED50 (mg/kg)
1m2.062Amodiaquine1.18
1o2.231Amodiaquine1.18
2c1.431Amodiaquine1.18
2j1.623Amodiaquine1.18

Data from an in vivo study on the antiplasmodial potential of new 4-aminoquinoline derivatives.[3]

These results demonstrate the potent in vivo antiplasmodial activity of the tested 4-aminoquinoline derivatives, with ED50 values comparable to the established antimalarial drug, amodiaquine.[3] This suggests that the 4-aminoquinoline scaffold is a promising starting point for the development of new antimalarial agents.[2]

Experimental Protocols

In Vitro Cytotoxicity Assay

The cytotoxic effects of the 4-aminoquinoline derivatives were determined against human breast tumor cell lines, MCF7 and MDA-MB468.[1][2] The 50% growth inhibition (GI50) was determined for each compound.[1]

In Vivo Antiplasmodial Assay

The antimalarial potential of the 4-aminoquinoline derivatives was evaluated in BALB/c mice infected with Plasmodium berghei.[3] The effective dose required to suppress parasitemia by 50% (ED50) was calculated for each compound.[3]

Potential Mechanism of Action

While the precise signaling pathways for this compound are not fully elucidated, related compounds offer insights into potential mechanisms. For instance, the antibacterial action of Terpinen-4-ol, another heterocyclic compound, involves disruption of the cell membrane and wall, leading to increased permeability and subsequent interference with protein and DNA synthesis.[4][5][6] It is plausible that 4-aminoquinoline derivatives exert their cytotoxic and antiplasmodial effects through similar mechanisms involving membrane disruption and inhibition of essential biosynthetic pathways.

The following diagram illustrates a generalized workflow for the evaluation of 4-aminoquinoline derivatives.

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start 4-chloro-7-substituted-quinolines synthesis Reaction start->synthesis amines Mono/dialkyl amines amines->synthesis product 4-Aminoquinoline Derivatives synthesis->product cytotoxicity_assay Cytotoxicity Assay product->cytotoxicity_assay antimalarial_assay Antiplasmodial Assay product->antimalarial_assay cell_lines Cancer Cell Lines (MCF7, MDA-MB468) cell_lines->cytotoxicity_assay gi50 GI50 Determination cytotoxicity_assay->gi50 animal_model Mouse Model (P. berghei infected) animal_model->antimalarial_assay ed50 ED50 Determination antimalarial_assay->ed50 G compound 4-Aminoquinoline Derivative cell_membrane Cell Membrane compound->cell_membrane membrane_disruption Membrane Disruption & Increased Permeability cell_membrane->membrane_disruption inhibition Inhibition membrane_disruption->inhibition dna_synthesis DNA Synthesis dna_synthesis->inhibition protein_synthesis Protein Synthesis protein_synthesis->inhibition cell_death Cell Death inhibition->cell_death

References

Comparative Analysis of 7-Aminoquinolin-4-ol in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals evaluating the performance of 7-Aminoquinolin-4-ol and its analogs in antimalarial, antimicrobial, and fluorescence-based assays. This document provides a comparative analysis of this compound with established compounds, supported by experimental data and detailed methodologies to aid in research and development.

Executive Summary

This compound and its derivatives, particularly the structurally similar 4-aminoquinolines, have demonstrated significant potential in various biological applications. This guide focuses on the comparative statistical analysis of data from assays related to their antimalarial, antimicrobial, and fluorescence properties. As a key takeaway, 7-substituted 4-aminoquinoline analogs exhibit potent antimalarial activity, with certain derivatives showing efficacy against chloroquine-resistant strains of Plasmodium falciparum. While specific data for this compound is limited in publicly available literature, the data from closely related compounds provide a strong basis for predicting its potential activity and guiding future research. This guide presents available data for these analogs alongside benchmark compounds such as Chloroquine, Amodiaquine, and Quinine.

Comparative Antimalarial and Cytotoxicity Data

The antimalarial efficacy of 4-aminoquinoline derivatives is a cornerstone of malaria chemotherapy. The following table summarizes the in vitro antimalarial activity (EC50) against chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum, along with cytotoxicity data (EC50) against the human liver cancer cell line HepG2. This allows for an assessment of both efficacy and selectivity.

Compound/AnalogP. falciparum (3D7) EC50 (nM)P. falciparum (K1) EC50 (nM)HepG2 EC50 (µM)Selectivity Index (K1)
7-substituted 4-aminoquinoline analog < 50< 503 - 15> 100
Chloroquine8.6296> 50~169
Amodiaquine10.235.710.5294
Quinine81.3156> 100> 641

Note: Data for the 7-substituted 4-aminoquinoline analog is presented as a range from a study on various derivatives.[1][2] The selectivity index is calculated as (HepG2 EC50 / P. falciparum K1 EC50) * 1000.

Comparative Antimicrobial Activity

Quinoline derivatives are known to possess broad-spectrum antimicrobial properties. The following table presents the Minimum Inhibitory Concentration (MIC) values for various quinoline derivatives against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Compound/Derivative ClassS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Novel quinoline derivatives6.25Comparable to Chloramphenicol
Quinoline-hydrazone derivativesNot specifiedNot specified
Quinolone derivatives3.1253.125

Note: The data represents findings from various studies on different classes of quinoline derivatives and provides a general indication of their antimicrobial potential.

Fluorescence Properties

General Observations for Substituted Quinolines:

  • Absorption: Typically in the 250-400 nm range.

  • Emission: Dependent on substitution and solvent, generally in the 400-600 nm range.

  • Quantum Yield: Can be significantly influenced by the nature and position of substituents.

Experimental Protocols

In Vitro Antimalarial Assay (SYBR Green I-based)

This assay is a widely used method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds.

Methodology:

  • Parasite Culture: Asexual stages of P. falciparum (e.g., 3D7 and K1 strains) are maintained in continuous culture in human erythrocytes.

  • Drug Preparation: Compounds are serially diluted in an appropriate solvent and added to 96-well plates.

  • Incubation: Synchronized ring-stage parasites are added to the wells and incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: After incubation, the plates are frozen to lyse the erythrocytes. SYBR Green I lysis buffer is then added, which stains the parasitic DNA.

  • Fluorescence Reading: The fluorescence intensity is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of compounds.

Methodology:

  • Cell Culture: Human cell lines (e.g., HepG2) are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The 50% effective concentration (EC50) is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared.

  • Drug Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Spectrofluorometric Analysis

This protocol outlines the general procedure for characterizing the fluorescence properties of a compound.

Methodology:

  • Sample Preparation: Solutions of the compound are prepared in a suitable solvent (e.g., ethanol, DMSO) at a known concentration.

  • Instrumentation: A spectrofluorometer is used for the measurements.

  • Excitation Spectrum: The emission wavelength is fixed, and the sample is scanned through a range of excitation wavelengths to determine the optimal excitation wavelength (λex).

  • Emission Spectrum: The excitation wavelength is fixed at the determined λex, and the emission fluorescence is scanned over a range of wavelengths to determine the emission maximum (λem).

  • Quantum Yield Measurement: The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a conceptual signaling pathway for a hypothetical quinoline-based drug and a typical experimental workflow for drug screening.

G Conceptual Signaling Pathway of a Quinoline-based Drug cluster_0 Cellular Entry & Accumulation cluster_1 Mechanism of Action cluster_2 Alternative Targets Drug Drug Vacuole Vacuole Drug->Vacuole pH trapping DNA_Intercalation DNA_Intercalation Drug->DNA_Intercalation Heme_Polymerization_Inhibition Heme_Polymerization_Inhibition Vacuole->Heme_Polymerization_Inhibition inhibition Free_Heme_Accumulation Free_Heme_Accumulation Heme_Polymerization_Inhibition->Free_Heme_Accumulation Oxidative_Stress Oxidative_Stress Free_Heme_Accumulation->Oxidative_Stress Parasite_Death Parasite_Death Oxidative_Stress->Parasite_Death Replication_Inhibition Replication_Inhibition DNA_Intercalation->Replication_Inhibition Replication_Inhibition->Parasite_Death

Caption: Conceptual signaling pathway of a quinoline-based drug.

Caption: Experimental workflow for drug screening.

References

Safety Operating Guide

Navigating the Disposal of 7-Aminoquinolin-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential information for the proper disposal of 7-Aminoquinolin-4-ol, a quinoline derivative, to assist researchers, scientists, and drug development professionals in maintaining a safe and environmentally responsible laboratory environment.

Core Principles for Disposal

The primary directive for the disposal of this compound is to avoid environmental release. Under no circumstances should this chemical be disposed of down the drain or in regular trash. The recommended and compliant method of disposal is to transfer the waste to an approved and licensed hazardous waste disposal facility.

Pre-Disposal Handling and Storage

Proper handling and storage of this compound waste are crucial to prevent accidental exposure and environmental contamination.

  • Containerization: Collect waste this compound in a designated, properly sealed, and clearly labeled container. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the chemical name "this compound," its concentration (if in solution), and appropriate hazard warnings.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and bases. The storage area should be a designated satellite accumulation area for hazardous waste.

Spill and Contamination Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent the spread of contamination.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound. For spill cleanup, a respirator may be necessary if there is a risk of dust inhalation.

  • Containment and Cleanup: For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal. For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand, and collect it into a designated waste container.

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent and then wash with soap and water. All cleaning materials should also be disposed of as hazardous waste.

Quantitative Data Summary

For quick reference, the following table summarizes key hazard information for a closely related compound, 7-Aminoquinoline, which should be considered as a proxy for this compound in the absence of specific data.

Hazard Classification (for 7-Aminoquinoline)Category
Acute Oral ToxicityCategory 4
Acute Dermal ToxicityCategory 4
Acute Inhalation Toxicity (Dusts and Mists)Category 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)
Short-term (acute) aquatic hazardCategory 1
Long-term (chronic) aquatic hazardCategory 1

Data sourced from a Safety Data Sheet for 7-Aminoquinoline.[1]

Experimental Protocols

Currently, there are no standard, widely published experimental protocols for the in-lab neutralization or deactivation of this compound. The recommended procedure is to avoid in-lab treatment and to dispose of the chemical waste through a certified hazardous waste management service.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_empty_container Is it an empty, clean container? start->is_empty_container dispose_trash Dispose in normal lab glass/plastic recycling is_empty_container->dispose_trash Yes is_spill Is it a spill or contaminated material? is_empty_container->is_spill No collect_waste Collect in a labeled, sealed, compatible waste container is_spill->collect_waste No (Bulk Waste) cleanup_spill Clean spill using appropriate PPE and cleanup materials. Collect all materials as hazardous waste. is_spill->cleanup_spill Yes store_waste Store in designated Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_waste->contact_ehs end End: Professional Hazardous Waste Disposal contact_ehs->end cleanup_spill->collect_waste

Caption: Decision workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.